molecular formula C7H10O5 B1346128 Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid CAS No. 5337-04-2

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Cat. No.: B1346128
CAS No.: 5337-04-2
M. Wt: 174.15 g/mol
InChI Key: LAHAPBJSVSVFGR-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAPBJSVSVFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277022
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-04-2
Record name 5337-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the core synthetic route, providing structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: A Two-Step Approach

The most viable and commonly cited method for the synthesis of this compound is a two-step process. This pathway commences with the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. Subsequent hydrolysis of this diester yields the target dicarboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Diethyl Malonate Diethyl Malonate Cyclization_Reaction Diethyl Malonate->Cyclization_Reaction Base, Solvent Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Cyclization_Reaction Diethyl_tetrahydropyran_dicarboxylate Diethyl tetrahydropyran- 4,4-dicarboxylate Hydrolysis_Reaction Diethyl_tetrahydropyran_dicarboxylate->Hydrolysis_Reaction Base (e.g., NaOH), Water Cyclization_Reaction->Diethyl_tetrahydropyran_dicarboxylate Dihydro_dicarboxylic_acid Dihydro-2H-pyran-4,4(3H)- dicarboxylic acid Hydrolysis_Reaction->Dihydro_dicarboxylic_acid

A two-step synthesis pathway to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactionStarting MaterialsKey Reagents/ConditionsProductYield (%)Reference
1CyclizationDiethyl malonate, Bis(2-chloroethyl) etherBase (e.g., NaH, NaOEt), Solvent (e.g., Toluene, Ethanol), Phase Transfer Catalyst (e.g., TBAB)Diethyl tetrahydropyran-4,4-dicarboxylateVaries[1]
2HydrolysisDiethyl tetrahydropyran-4,4-dicarboxylate30% Aqueous NaOH, Room Temperature, 28 hoursThis compound92%[2]

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
Diethyl tetrahydropyran-4,4-dicarboxylateC11H18O5230.26--
This compoundC7H10O5174.1587412.3±45.0 (Predicted)[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

This procedure describes the formation of the tetrahydropyran ring through the reaction of diethyl malonate with bis(2-chloroethyl) ether.[1]

Materials:

  • Diethyl malonate (1.0 mole)

  • Bis(2-chloroethyl) ether (1.0 mole)

  • Base (e.g., Sodium ethoxide or Sodium hydride)

  • Solvent (e.g., Toluene or absolute Ethanol)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the chosen base in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add diethyl malonate to the stirred solution at room temperature.

  • Add bis(2-chloroethyl) ether to the reaction mixture. If using a phase transfer catalyst like TBAB, it should be added at this stage.

  • Heat the reaction mixture to a temperature between 50-100 °C and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, the reaction mixture is quenched with water.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

  • Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol details the hydrolysis of the diester intermediate to the final dicarboxylic acid.[2]

Materials:

  • Diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol)

  • 30% Aqueous sodium hydroxide (10 mL)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 30% aqueous sodium hydroxide (10 mL) in a suitable flask.

  • Stir the reaction mixture at room temperature for 28 hours.

  • Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), adjust the pH of the reaction solution to 1 with concentrated hydrochloric acid.

  • The acidic aqueous solution is then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.

  • To the resulting crude product, add ethyl acetate (30 mL) and wash the solid by trituration.

  • Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid (3.19 g, 18.3 mmol, 92% yield).[2]

  • The product can be characterized by 1H-NMR (DMSO-d6): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[2]

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Start Starting Materials: - Diethyl Malonate - Bis(2-chloroethyl) ether Cyclization Step 1: Cyclization (Base, Solvent, Heat) Start->Cyclization Intermediate Intermediate: Diethyl tetrahydropyran- 4,4-dicarboxylate Cyclization->Intermediate TLC TLC Monitoring Cyclization->TLC Hydrolysis Step 2: Hydrolysis (Aqueous NaOH) Intermediate->Hydrolysis Purification Purification (Distillation/Filtration) Intermediate->Purification Product Final Product: Dihydro-2H-pyran-4,4(3H)- dicarboxylic acid Hydrolysis->Product Hydrolysis->TLC Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Final_Characterization Final Product Characterization Spectroscopy->Final_Characterization

A logical workflow for the synthesis and characterization process.

References

Spectroscopic Analysis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a heterocyclic compound with potential applications in organic synthesis and drug development. Its structure, featuring a dihydropyran ring geminally substituted with two carboxylic acid groups, suggests its utility as a versatile building block. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of the Core Structure: 3,4-Dihydro-2H-pyran

To establish a baseline for the spectroscopic analysis, the experimental data for the parent scaffold, 3,4-Dihydro-2H-pyran, is summarized below.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.35dt10.0, 3.5H-6
~4.85dt10.0, 2.5H-5
~3.90t5.5H-2
~2.10mH-3
~1.85mH-4
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~144C-6
~101C-5
~66C-2
~23C-3
~22C-4
IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050Medium=C-H stretch
2950-2850StrongC-H stretch (aliphatic)
1650MediumC=C stretch
1240StrongC-O-C stretch (asymmetric)
1070StrongC-O-C stretch (symmetric)
Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Assignment
84100[M]⁺
55High[M - CHO]⁺
43Medium[C₃H₇]⁺

Predicted Spectroscopic Data for this compound

The introduction of two carboxylic acid groups at the C-4 position is expected to significantly influence the spectroscopic properties of the dihydropyran ring.

Predicted ¹H NMR Spectrum

The symmetry of the molecule will simplify the spectrum. The olefinic protons (H-5 and H-6) and the protons at C-2 will be affected by the electron-withdrawing nature of the carboxylic acid groups, though the effect will be transmitted through the sigma framework. The protons at C-3 will be adjacent to a quaternary carbon and are expected to be deshielded.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
10.0 - 13.0br sCOOHCharacteristic broad singlet for carboxylic acid protons.
~6.4dH-6Deshielded olefinic proton.
~5.0dH-5Shielded olefinic proton.
~4.0tH-2Methylene protons adjacent to the ether oxygen.
~2.5tH-3Methylene protons adjacent to the quaternary carbon C-4.
Predicted ¹³C NMR Spectrum

The most significant changes will be observed for the C-4 carbon, which will be a quaternary carbon and significantly deshielded. The carbonyl carbons of the carboxylic acids will appear in the characteristic downfield region.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~175C=OCarboxylic acid carbonyl carbons.
~140C-6Olefinic carbon.
~105C-5Olefinic carbon.
~65C-2Carbon adjacent to ether oxygen.
~50C-4Quaternary carbon bearing the carboxylic acid groups.
~35C-3Methylene carbon adjacent to C-4.
Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.[1][2]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch of hydrogen-bonded carboxylic acids.[1]
2980-2880MediumC-H stretch (aliphatic).
1720-1700StrongC=O stretch of carboxylic acid dimer.[1]
1650MediumC=C stretch.
1300-1200StrongC-O stretch of carboxylic acid.[1]
950-900Medium, BroadO-H out-of-plane bend of carboxylic acid dimer.[1]
Predicted Mass Spectrum

The mass spectrum is expected to show fragmentation patterns characteristic of dicarboxylic acids, including decarboxylation events. The analysis is often enhanced by derivatization to esters.[3][4][5]

Predicted m/zAssignmentRationale
186[M]⁺Molecular ion (low abundance).
141[M - COOH]⁺Loss of a carboxyl radical.
124[M - 2COOH]⁺Loss of both carboxylic acid groups.
97Further fragmentation of the pyran ring.
45[COOH]⁺Carboxyl fragment.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Hypothetical Synthesis

A potential synthetic route could involve the hydrolysis of a corresponding diester, which in turn could be synthesized from a suitable precursor.

Protocol for Hydrolysis of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate:

  • Dissolve Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate in a 1:1 mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the lower sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

  • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer, preferably with an electrospray ionization (ESI) source coupled to a liquid chromatograph (LC-MS) for better sensitivity and to handle the non-volatile nature of the dicarboxylic acid. Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. LC-MS (ESI) Acquisition:

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

  • Mass Range: Scan from m/z 50 to 500.

  • Derivatization (Optional): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dicarboxylic acid can be derivatized to its more volatile methyl or trimethylsilyl esters.[3][4][5]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Information ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (LC-MS) purification->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Physical and chemical properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, also known by its synonym Tetrahydro-4H-pyran-4,4-dicarboxylic acid, is a geminal dicarboxylic acid derivative of a saturated pyran ring. Its chemical structure, featuring a stable ether linkage and two carboxylic acid groups on the same carbon, suggests potential applications as a versatile building block in organic synthesis, particularly in the design of novel heterocyclic compounds and as a scaffold in medicinal chemistry. The presence of the tetrahydropyran motif is common in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available physical, chemical, and experimental data for this compound.

Chemical Structure and Identifiers

Chemical Name: this compound Synonyms: Tetrahydro-4H-pyran-4,4-dicarboxylic acid, oxane-4,4-dicarboxylic acid CAS Number: 5337-04-2[1] Molecular Formula: C₇H₁₀O₅[1] Molecular Weight: 174.15 g/mol [2][3] SMILES: O=C(O)C1(C(=O)O)CCOCC1[2]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

Table 1: Physical Properties of this compound

PropertyValueSource
Physical FormSolid[2]
Melting Point87 °C[4]
Boiling Point318.8 ± 52.0 °C (Predicted)
412.3 °C at 760 mmHg (Predicted)[2]
Density1.3 ± 0.1 g/cm³ (Predicted)
1.446 ± 0.06 g/cm³ (Predicted)[4]

Table 2: Chemical and Computational Properties of this compound

PropertyValueSource
XLogP3-0.3 (Predicted)[2]
Hydrogen Bond Donor Count2 (Predicted)[2]
Hydrogen Bond Acceptor Count5 (Predicted)[2]
Rotatable Bond Count2 (Predicted)[2]
pKa1.75 ± 0.20 (Predicted)[4]
Flash Point133.0 ± 24.2 °C (Predicted)
Complexity188 (Predicted)[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding diethyl ester, diethyl tetrahydro-2H-pyran-4,4-dicarboxylate.[3]

Experimental Procedure:

  • Hydrolysis: Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) is suspended in 10 mL of 30% aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 28 hours.[3]

  • Acidification: Upon completion of the reaction, the pH of the solution is adjusted to 1 with concentrated hydrochloric acid.[3]

  • Extraction: An appropriate amount of hydrochloric acid is added, and the mixture is partitioned between water and ethyl acetate for extraction.[3]

  • Isolation: The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.[3]

  • Purification: Ethyl acetate (30 mL) is added to the crude product, and the mixture is washed by repurification. The solid product is collected by filtration and dried to yield this compound (3.19 g, 18.3 mmol, 92% yield).[3]

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification start Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate reagents 30% aq. NaOH, rt, 28h start->reagents product1 Sodium salt of dicarboxylic acid reagents->product1 acidification Acidification (conc. HCl) product1->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying purification Repurification & Filtration drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Spectral Data

¹H-NMR Spectroscopy

The product from the synthesis protocol was characterized by ¹H-NMR (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[3]

Reactivity and Stability

  • Esterification: The two carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst.

  • Amide Formation: Reaction with amines, typically activated by a coupling agent, will form the corresponding diamides.

  • Decarboxylation: As a geminal dicarboxylic acid, it may undergo decarboxylation upon heating, although the stability of the pyran ring might influence the reaction conditions required.

  • Ether Linkage Stability: The tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

For a related compound, Tetrahydro-4H-pyran-4-one, it is noted to be stable under normal conditions but may degrade when exposed to heat, light, or oxidizing agents.[5]

Predicted_Reactivity Predicted Reactivity of this compound cluster_reactions Potential Reactions start This compound esterification Esterification start->esterification + Alcohol, H+ amide_formation Amide Formation start->amide_formation + Amine, Coupling Agent decarboxylation Decarboxylation start->decarboxylation Heat ring_opening Ring Opening start->ring_opening Strong Acid

Caption: Predicted chemical reactivity of the title compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information on the involvement of this compound in any specific signaling pathways or its biological activity. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a chemical entity with potential for broader application in synthetic and medicinal chemistry. This guide has consolidated the currently available, albeit limited, physical, chemical, and experimental data. The provided synthesis protocol and ¹H-NMR data offer a foundational basis for its preparation and characterization. However, a significant portion of its properties are based on predictions, underscoring the need for comprehensive experimental validation to fully elucidate its chemical behavior and potential applications. Researchers are encouraged to undertake further studies to explore the reactivity, stability, and biological relevance of this compound.

References

An In-depth Technical Guide to Tetrahydropyran-4,4-dicarboxylic Acid (CAS 5337-04-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tetrahydropyran-4,4-dicarboxylic acid (CAS Number: 5337-04-2). This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Tetrahydropyran-4,4-dicarboxylic acid is a geminal dicarboxylic acid derivative of a tetrahydropyran ring. The presence of the tetrahydropyran scaffold, a privileged structure in medicinal chemistry, suggests its potential as a building block in the synthesis of novel therapeutic agents.

Chemical Structure:

Caption: Chemical structure of tetrahydropyran-4,4-dicarboxylic acid.

Physicochemical Properties:

PropertyValueSource
CAS Number 5337-04-2N/A
Molecular Formula C₇H₁₀O₅[1]
Molecular Weight 174.15 g/mol [1]
Melting Point 87 °C[1]
Boiling Point (Predicted) 412.3 ± 45.0 °C[1]
Density (Predicted) 1.446 ± 0.06 g/cm³[1]
pKa (Predicted) 1.75 ± 0.20[1]
Storage Temperature Sealed in dry, Room Temperature[1]

Spectral Data:

  • ¹H-NMR (DMSO-d6): δ 1.90 (t, 4H, J=5.3 Hz), 3.55 (t, 4H, J=5.3 Hz), 12.93 (s, 2H).

Synthesis and Purification

The synthesis of tetrahydropyran-4,4-dicarboxylic acid is typically achieved through the hydrolysis of its corresponding diethyl ester, diethyl tetrahydropyran-4,4-dicarboxylate. This precursor is synthesized via a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether.[4]

Synthetic Pathway:

G Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Diethyl malonate Diethyl malonate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl malonate->Diethyl tetrahydropyran-4,4-dicarboxylate Base (e.g., K2CO3) Solvent (e.g., DMF) Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Diethyl tetrahydropyran-4,4-dicarboxylate Tetrahydropyran-4,4-dicarboxylic acid Tetrahydropyran-4,4-dicarboxylic acid Diethyl tetrahydropyran-4,4-dicarboxylate->Tetrahydropyran-4,4-dicarboxylic acid Base (e.g., NaOH) Water, Heat

Caption: Synthetic pathway for tetrahydropyran-4,4-dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

This protocol is based on a reported procedure for the synthesis of tetrahydropyran-4-carboxylic acid, where tetrahydropyran-4,4-dicarboxylic acid is a key intermediate.[4]

Materials:

  • Diethyl tetrahydropyran-4,4-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene chloride (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge water, diethyl tetrahydropyran-4,4-dicarboxylate, and sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to 50-60 °C and maintain for 7-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC, TLC).[4]

  • Acidification: After completion of the reaction, cool the mixture and adjust the pH to 1-2 with concentrated HCl.

  • Extraction: Extract the product with methylene chloride.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude tetrahydropyran-4,4-dicarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or other standard purification techniques.

Experimental Workflow:

G Experimental Workflow for Synthesis and Purification start Start reaction Hydrolysis of Diethyl Ester start->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Continue reaction workup Acidification and Extraction monitoring->workup Reaction complete isolation Drying and Solvent Evaporation workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Characterization (NMR, etc.) purification->analysis end End analysis->end

Caption: General workflow for the synthesis and purification.

Applications in Research and Drug Development

While specific biological activities for tetrahydropyran-4,4-dicarboxylic acid have not been detailed in the available literature, the tetrahydropyran (THP) scaffold is a well-established and valuable motif in medicinal chemistry. The inclusion of the THP ring can impart favorable physicochemical and pharmacokinetic properties to drug candidates.

The Tetrahydropyran Scaffold in Drug Discovery:

  • Improved Physicochemical Properties: The THP ring is often used as a bioisosteric replacement for other cyclic systems to enhance properties such as solubility and metabolic stability.

  • Structural Rigidity: The defined conformation of the THP ring can lead to more specific interactions with biological targets.

  • Versatile Intermediate: Tetrahydropyran derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including:

    • Neurological Receptor Antagonists: As intermediates in the synthesis of compounds targeting neurological disorders.[4]

    • Antitumor Agents: The THP moiety is present in several anticancer compounds.

    • Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory drugs.

Given its structure, tetrahydropyran-4,4-dicarboxylic acid represents a versatile building block for introducing a constrained, polar scaffold into larger molecules. The two carboxylic acid groups provide reactive handles for further chemical modifications, such as amide bond formation or esterification, enabling the synthesis of diverse chemical libraries for screening in drug discovery programs.

Conclusion

Tetrahydropyran-4,4-dicarboxylic acid (CAS 5337-04-2) is a readily accessible and synthetically versatile chemical entity. Its value lies primarily in its potential as a scaffold and building block in the design and synthesis of novel compounds with potential therapeutic applications. The established protocols for its synthesis and the known importance of the tetrahydropyran ring in medicinal chemistry make it a compound of significant interest for further exploration by researchers in the field of drug development. Further studies are warranted to elucidate the specific biological activities of this compound and its derivatives.

References

IUPAC nomenclature for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrahydropyran-4,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged heterocyclic system frequently encountered in a vast array of natural products and synthetic molecules of pharmaceutical importance. Its derivatives have shown a broad spectrum of biological activities, making them attractive templates for drug discovery and development. This technical guide provides a comprehensive overview of Tetrahydropyran-4,4-dicarboxylic acid, a key derivative, with a focus on its chemical nomenclature, synthesis, and physical properties.

IUPAC Nomenclature and Chemical Structure

The compound with the common name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is systematically named according to IUPAC nomenclature as Tetrahydropyran-4,4-dicarboxylic acid . An alternative systematic name is Oxane-4,4-dicarboxylic acid .

Chemical Structure:

Figure 1: Chemical structure of Tetrahydropyran-4,4-dicarboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 5337-04-2[1][2]
Molecular Formula C₇H₁₀O₅[1]
Molecular Weight 174.15 g/mol [1][2]
Melting Point 87 °C[1]
Boiling Point (Predicted) 412.3 ± 45.0 °C[1]
Density (Predicted) 1.446 ± 0.06 g/cm³[1]
pKa (Predicted) 1.75 ± 0.20[1]
Storage Sealed in dry, Room Temperature[1][2]

Table 1: Physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid.

Experimental Protocols: Synthesis

The synthesis of Tetrahydropyran-4,4-dicarboxylic acid is typically achieved through the hydrolysis of its corresponding diethyl ester. A general and efficient protocol is detailed below.

Synthesis of Tetrahydropyran-4,4-dicarboxylic acid from Diethyl Tetrahydro-2H-pyran-4,4-dicarboxylate

This procedure involves the base-catalyzed hydrolysis of the diester followed by acidification to yield the dicarboxylic acid.

Workflow of the Synthesis:

G start Start: Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate and 30% aq. NaOH stir Stir at room temperature for 28 hours start->stir acidify Adjust pH to 1 with conc. HCl stir->acidify extract Partition between water and ethyl acetate acidify->extract dry Dry organic layer with anhydrous Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate wash Wash crude product with ethyl acetate concentrate->wash filter Collect solid by filtration and dry wash->filter end_node End: Tetrahydro-4H-pyran-4,4-dicarboxylic acid filter->end_node

Figure 2: Workflow for the synthesis of Tetrahydropyran-4,4-dicarboxylic acid.

Reagents and Materials:

  • Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate

  • 30% aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Suspend diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 10 mL of 30% aqueous sodium hydroxide.[1]

  • Stir the reaction mixture at room temperature for 28 hours.[1]

  • Upon completion of the reaction, carefully adjust the pH of the solution to 1 with concentrated hydrochloric acid.[1]

  • Partition the resulting mixture between water and ethyl acetate for extraction.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to remove the solvent.[1]

  • To the resulting crude product, add 30 mL of ethyl acetate and wash the solid by trituration.[1]

  • Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid.[1]

Expected Yield: 3.19 g (18.3 mmol, 92% yield).[1]

Characterization: The product can be characterized by ¹H-NMR (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[1]

Relevance in Drug Development

While specific biological activities for Tetrahydropyran-4,4-dicarboxylic acid are not extensively documented in publicly available literature, the pyran ring system is a cornerstone in medicinal chemistry.[3][4][5][6] Pyran derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][5][6]

Derivatives of Tetrahydropyran-4,4-dicarboxylic acid can serve as valuable building blocks in the synthesis of more complex and biologically active molecules. For instance, this compound is a precursor for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important in the development of bioactive molecules and chemical probes for biological research.[7] The dicarboxylic acid moiety provides two reactive handles for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.

Conclusion

Tetrahydropyran-4,4-dicarboxylic acid is a readily accessible pyran derivative with well-defined physicochemical properties and a straightforward synthetic protocol. Its primary value for researchers and drug development professionals lies in its potential as a versatile scaffold and building block for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydropyran Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and pharmaceuticals. While the discovery of specific tetrahydropyran dicarboxylic acids is not marked by a singular historical event, their development is intrinsically linked to the evolution of synthetic organic chemistry and the need for versatile intermediates. This technical guide details the historical context, core synthetic pathways, experimental protocols, and significance of tetrahydropyran dicarboxylic acids, with a primary focus on the well-documented tetrahydropyran-4,4-dicarboxylic acid. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

A Historical and Synthetic Perspective

The history of tetrahydropyran dicarboxylic acids is less about a direct discovery and more about their emergence as a critical stepping stone in the synthesis of more complex molecules. The stability and prevalence of the tetrahydropyran motif in natural products, such as pyranose sugars, spurred early 20th-century investigations into oxygen-containing heterocycles.[1] Tetrahydropyran-4,4-dicarboxylic acid, in particular, became a key intermediate in a robust and commercially viable pathway to produce tetrahydropyran-4-carboxylic acid, a valuable building block for pharmaceuticals and agrochemicals.[2]

The foundational synthetic strategy, which remains relevant today, involves a cyclization reaction to form the core heterocyclic structure, followed by hydrolysis and, frequently, a subsequent decarboxylation to yield a monocarboxylic acid derivative. This multi-step process highlights the role of the dicarboxylic acid not as the final target, but as a pivotal, purifiable intermediate.

The Core Synthetic Pathway

The most established route for synthesizing tetrahydropyran-4,4-dicarboxylic acid is a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.[2] This method provides a reliable and scalable foundation for producing the target molecule and its derivatives.

Step 1: Cyclization

The initial step involves the formation of the tetrahydropyran ring via the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This reaction is typically performed in the presence of a base and a phase-transfer catalyst.

Step 2: Hydrolysis

The resulting diester, diethyl tetrahydropyran-4,4-dicarboxylate, is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.[2]

Step 3: Controlled Decarboxylation

While tetrahydropyran-4,4-dicarboxylic acid can be isolated, it is often subjected to a controlled decarboxylation to produce tetrahydropyran-4-carboxylic acid. This reaction is typically carried out at elevated temperatures.[2] Historically, this step required very high temperatures (e.g., 185°C), but optimization has led to more controlled conditions using specific solvents.[3]

Experimental Data and Protocols

The following tables summarize quantitative data from optimized and historical synthetic procedures.

Table of Quantitative Data
StepReactantsKey Reagents/SolventsTemperature (°C)Yield (%)Reference
Cyclization Diethyl malonate, Bis(2-chloroethyl) etherBase, TBAB, Toluene50 - 100Not specified[2]
Hydrolysis Diethyl tetrahydropyran-4,4-dicarboxylateNaOH or KOH40 - 50Not specified[2]
Decarboxylation Tetrahydropyran-4,4-dicarboxylic acidXylene, Paraffin oil120 - 13080 - 85[2]
Decarboxylation Tetrahydropyran-4,4-dicarboxylic acid(None specified)18564[3]
Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate (Cyclization) [2]

  • Charge a suitable reaction vessel with a solvent such as Toluene, Acetone, or DMSO.

  • Add 1.0 mole equivalent of diethyl malonate and 1.0 mole equivalent of bis(2-chloroethyl) ether.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Add 2 to 5 mole equivalents of a base (e.g., Sodium Hydroxide).

  • Heat the reaction mixture to a temperature between 50-100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC, TLC).

  • Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product, typically by distillation or chromatography, to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Protocol 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid (Hydrolysis) [2]

  • To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole equivalent), add 1 to 6 mole equivalents of a base such as NaOH or KOH in water.

  • Heat the mixture to 40-50°C and stir until the hydrolysis is complete.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of 1.0 to 2.0.

  • The dicarboxylic acid product will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of Tetrahydropyran-4-carboxylic Acid (Decarboxylation) [2]

  • Charge a reaction vessel equipped for distillation with a high-boiling solvent such as xylene and paraffin oil.

  • Heat the solvent to 120-130°C.

  • Carefully add tetrahydropyran-4,4-dicarboxylic acid in portions to control the evolution of carbon dioxide gas.

  • Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.

  • Isolate the product by distilling off the solvent under reduced pressure and extracting the residue with a suitable solvent (e.g., ethyl acetate).

  • Further purification can be achieved by recrystallization or chromatography to yield tetrahydropyran-4-carboxylic acid with a purity of 98-99%.

Visualization of the Synthetic Workflow

The logical flow from basic precursors to the dicarboxylic acid and its subsequent product can be visualized as a multi-step synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_target Dicarboxylic Acid cluster_final Final Product A Diethyl Malonate C Diethyl Tetrahydropyran- 4,4-dicarboxylate A->C Step 1: Cyclization (Base, TBAB, 50-100°C) B Bis(2-chloroethyl) ether B->C Step 1: Cyclization (Base, TBAB, 50-100°C) D Tetrahydropyran-4,4- dicarboxylic Acid C->D Step 2: Hydrolysis (NaOH, 40-50°C) E Tetrahydropyran-4- carboxylic Acid D->E Step 3: Decarboxylation (Xylene, 120-130°C)

References

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular formula and weight of this compound, targeted towards researchers, scientists, and professionals in drug development.

Molecular Formula and Molecular Weight

The chemical structure of this compound consists of a dihydropyran ring with two carboxylic acid groups substituted at the fourth carbon atom. Based on this structure, the molecular formula is determined to be C₇H₁₀O₅ .

The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.011784.077
HydrogenH1.0081010.080
OxygenO15.999579.995
Total 174.152

Logical Derivation of Molecular Properties

The process of determining the molecular formula and weight follows a logical progression from the chemical name to its fundamental properties.

A Chemical Name: This compound B Structural Interpretation: Dihydropyran ring with two -COOH groups at C4 A->B C Molecular Formula: C₇H₁₀O₅ B->C D Calculation of Molecular Weight: (7 * C) + (10 * H) + (5 * O) C->D E Molecular Weight: 174.152 g/mol D->E

Caption: Logical workflow for determining the molecular formula and weight.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not included in this guide.

Signaling Pathways

Information regarding the signaling pathways associated with this compound is not applicable to this document.

An In-depth Technical Guide to Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a heterocyclic compound featuring a dihydropyran ring and a geminal dicarboxylic acid moiety. While specific experimental data on this molecule is limited in publicly available literature, its chemical behavior can be reliably inferred from the well-established chemistry of its constituent functional groups: the dihydro-2H-pyran ring and the gem-dicarboxylic acid. This guide provides a comprehensive overview of the predicted stability and reactivity of this compound, offering valuable insights for its application in research and drug development. The information presented herein is a combination of data from structurally related compounds and fundamental principles of organic chemistry.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈O₅Based on chemical structure.
Molecular Weight 188.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for carboxylic acids.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Likely sparingly soluble in water and insoluble in nonpolar solvents (e.g., hexane).Presence of two carboxylic acid groups and an ether linkage suggests polarity.
pKa pKa1 ~3-4, pKa2 ~5-6The two carboxylic acid groups will have different pKa values due to electronic effects.
Melting Point Expected to be a solid with a defined melting point, likely undergoing decarboxylation upon heating.The saturated analog, tetrahydropyran-4,4-dicarboxylic acid, is a solid.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts/BandsRationale and Comparison with Related Compounds
¹³C NMR * C=O (Carboxyl): ~170-175 ppm* C=C (Vinyl ether): ~100-110 ppm (C-3), ~140-150 ppm (C-2)* C(COOH)₂: ~50-60 ppm* CH₂ (Aliphatic): ~20-30 ppm (C-5), ~60-70 ppm (C-6, adjacent to oxygen)Based on the known spectra of 3,4-dihydro-2H-pyran and the typical shifts for carboxylic acids and quaternary carbons.[1][2][3]
¹H NMR * COOH: ~10-13 ppm (broad singlet)* CH=CH (Vinyl ether): ~4.5-5.0 ppm and ~6.0-6.5 ppm* CH₂ (Aliphatic): Multiplets in the range of ~1.8-2.5 ppm and ~3.8-4.2 ppmInferred from the structure and comparison with 3,4-dihydro-2H-pyran.
Infrared (IR) * O-H (Carboxyl): ~2500-3300 cm⁻¹ (broad)* C=O (Carboxyl): ~1700-1725 cm⁻¹* C=C (Vinyl ether): ~1640-1660 cm⁻¹* C-O (Ether): ~1050-1150 cm⁻¹Based on characteristic vibrational frequencies of carboxylic acids and vinyl ethers.[4][5][6][7]
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z = 188* Key Fragments: Loss of CO₂ (m/z = 144), loss of H₂O (m/z = 170), fragments from ring cleavage.Predicted fragmentation pattern based on the functional groups present.[8][9][10]

Stability and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two main functional components.

Stability
  • Thermal Stability: Geminal dicarboxylic acids are known to be thermally unstable and readily undergo decarboxylation upon heating.[11][12][13] The saturated analog, tetrahydropyran-4,4-dicarboxylic acid, decarboxylates at 120-130°C to yield tetrahydropyran-4-carboxylic acid.[14] It is highly probable that this compound will exhibit similar or even lower thermal stability due to the influence of the double bond.

  • Acidic and Basic Stability: The dihydropyran ring, being a vinyl ether, is susceptible to hydrolysis under acidic conditions, leading to ring opening.[15][16] The molecule is expected to be more stable under neutral and basic conditions, where the carboxylate salts would be formed.

Key Reactions
  • Decarboxylation: This is a primary thermal reaction for gem-dicarboxylic acids.[12][17] Heating this compound is expected to yield Dihydro-2H-pyran-4(3H)-carboxylic acid and carbon dioxide. This reaction proceeds through a cyclic transition state.

  • Acid-Catalyzed Hydrolysis (Ring Opening): The vinyl ether moiety of the dihydropyran ring is prone to hydrolysis in the presence of aqueous acid.[15][16] This reaction would lead to the opening of the pyran ring to form a linear dicarboxylic acid with aldehyde and hydroxyl functionalities.

  • Esterification: The two carboxylic acid groups can be esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst like sulfuric acid or thionyl chloride).

  • Reactions of the Double Bond: The double bond in the dihydropyran ring can undergo typical alkene reactions such as hydrogenation (to yield the corresponding tetrahydropyran derivative), halogenation, and epoxidation.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for key reactions based on the expected reactivity of this compound.

Protocol 1: Thermal Decarboxylation to Dihydro-2H-pyran-4(3H)-carboxylic acid

  • Objective: To selectively remove one carboxyl group to form the corresponding monocarboxylic acid.

  • Apparatus: Round-bottom flask, condenser, heating mantle, magnetic stirrer, and a system to trap CO₂ gas (e.g., a bubbler with limewater).

  • Procedure:

    • Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a high-boiling point solvent such as xylene or paraffin oil to facilitate controlled heating.[14]

    • Fit the flask with a condenser.

    • Heat the mixture to 120-130°C with stirring.[14]

    • Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling through limewater will cause it to turn cloudy).

    • Continue heating until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • The product, Dihydro-2H-pyran-4(3H)-carboxylic acid, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of the Dihydropyran Ring

  • Objective: To open the dihydropyran ring via hydrolysis of the vinyl ether.

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like THF or acetone.

    • Add a catalytic amount of a strong acid (e.g., 1 M HCl or H₂SO₄).

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.

Mandatory Visualizations

Decarboxylation_Pathway start This compound intermediate Cyclic Transition State start->intermediate Heat (120-130°C) product1 Dihydro-2H-pyran-4(3H)-carboxylic acid intermediate->product1 product2 CO₂ intermediate->product2

Caption: Decarboxylation of this compound.

Hydrolysis_Pathway start This compound protonated Protonated Intermediate start->protonated H₃O⁺ opened Ring-Opened Carbocation protonated->opened Ring Opening product Linear Aldehydo-Hydroxy Dicarboxylic Acid opened->product H₂O attack & Deprotonation

Caption: Acid-catalyzed hydrolysis of the dihydro-2H-pyran ring.

Applications in Drug Development

While specific applications of this compound are not documented, its structural motifs are relevant in medicinal chemistry. The dihydropyran and tetrahydropyran rings are common scaffolds in many biologically active compounds and natural products.[15] The gem-dicarboxylic acid group can be used to modulate solubility and pharmacokinetic properties or can serve as a precursor for other functional groups.[18] For instance, medium-chain dicarboxylic acids have a range of pharmacological properties and applications.[19][20] The decarboxylation product, a monocarboxylic acid, could also be a valuable intermediate in the synthesis of more complex molecules. The stability and reactivity profile outlined in this guide can inform the design of synthetic routes and the handling of this compound in a drug discovery context.

References

The Rising Significance of Pyran-Based Dicarboxylic Acids in Biological Systems and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyran ring, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active natural products and synthetic compounds. Within this broad class, pyran-based dicarboxylic acids are emerging as a particularly intriguing subgroup with significant therapeutic potential. Their unique structural features, including the presence of two carboxylic acid moieties, offer opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological significance of pyran-based dicarboxylic acids, detailing their roles in various signaling pathways, their potential as therapeutic agents, and the experimental methodologies used to evaluate their activity.

Therapeutic Potential Across Diverse Disease Areas

Pyran-based dicarboxylic acids and their derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in several key therapeutic areas.

Antiallergic and Anti-inflammatory Activity

A notable example of a biologically active pyran-based dicarboxylic acid is Nedocromil sodium, a pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivative. It has been evaluated for its antiallergic properties, particularly for the topical treatment of asthma.[1] Studies have shown that compounds in this class can inhibit the release of histamine from mast cells, a key event in the allergic response.[1] The dicarboxylic acid functionality is thought to be crucial for binding to receptors on mast cells.[1]

Anticancer Activity

The pyran scaffold is a common feature in many natural and synthetic anticancer agents.[2][3][4][5] Derivatives of pyran-dicarboxylic acids are being explored for their cytotoxic effects against various cancer cell lines.[2][3] For instance, certain dihydropyranopyran derivatives have shown antiproliferative activity against human cancer cell lines such as SW-480 and MCF-7.[3] The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[3][6]

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of 2-oxo-2H-pyran-4,6-dicarboxylic acid and its isomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), hold promise as antimicrobial and antioxidant agents.[2] Metal complexes of these pyran-dicarboxylic acids, particularly with ruthenium(II), have demonstrated significant biological potential in this regard.[2] Furthermore, various fused pyran derivatives have been synthesized and screened for their antibacterial and antifungal activities.[7][8]

Antidiabetic Potential

A bis-[6-methyl-heptyl] ester of 4-oxo-4H-pyran-2,6-dicarboxylic acid has been investigated as a potential antidiabetic agent.[9][10] Its mechanism of action is believed to involve the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates.[2][9] In silico studies have also suggested that pyran esters can interact with and potentially activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[10][11]

Quantitative Biological Data

The following table summarizes key quantitative data for various pyran-based dicarboxylic acids and their derivatives, providing a comparative overview of their biological activities.

Compound/DerivativeBiological ActivityTarget/AssayQuantitative Data (IC50, Zone of Inhibition, etc.)Reference
Ruthenium(II) Complex 1 of 4-oxo-4H-pyran-2,6-dicarboxylic acidAntioxidantDPPH Radical ScavengingIC50: 25.5 ± 1.2 µg/mL[2]
Ruthenium(II) Complex 2 of 4-oxo-4H-pyran-2,6-dicarboxylic acidAntioxidantDPPH Radical ScavengingIC50: 18.7 ± 0.9 µg/mL[2]
Ruthenium(II) Complex 1 of 4-oxo-4H-pyran-2,6-dicarboxylic acidCytotoxicA549 Human Lung Cancer CellsIC50: Not explicitly stated for Complex 1 alone[2]
Ruthenium(II) Complex 2 of 4-oxo-4H-pyran-2,6-dicarboxylic acidCytotoxicA549 Human Lung Cancer CellsIC50: Not explicitly stated for Complex 2 alone[2]
Dihydropyranopyran derivative (4g)AntiproliferativeSW-480 cancer cell linePotent activity reported[3]
Dihydropyranopyran derivative (4i)AntiproliferativeSW-480 cancer cell linePotent activity reported[3]
Dihydropyranopyran derivative (4j)AntiproliferativeSW-480 cancer cell linePotent activity reported[3]
Dihydropyranopyran derivative (4g)AntiproliferativeMCF-7 cancer cell linePotent activity reported[3]
Dihydropyranopyran derivative (4i)AntiproliferativeMCF-7 cancer cell linePotent activity reported[3]
Dihydropyranopyran derivative (4j)AntiproliferativeMCF-7 cancer cell linePotent activity reported[3]
4H-pyran derivative (4g)AntibacterialGram-positive bacteriaLower IC50 than ampicillin[6]
4H-pyran derivative (4j)AntibacterialGram-positive bacteriaLower IC50 than ampicillin[6]
4H-pyran derivative (4j)AntioxidantDPPH scavengingMore efficient than BHT[6]
Pyrano[3,2-a]carbazole derivative (3)AnticancerMCF-7 cell lineIC50: 1.77 µM[12]
Pyrano[3,2-a]carbazole derivative (7i)AnticancerMCF-7 cell lineIC50: 4.32 µM[12]
Dihydropyran-based macrolide (10)CytotoxicHL-60 cell lineIC50: 1.10 ± 0.075 μM[13]
Pyran-fused pyrazole derivative (4p)RalA InhibitorBiochemical AssayIC50: 0.22 µM[14]
Pyran-fused pyrazole derivative (4p)RalB InhibitorBiochemical AssayIC50: 0.41 µM[14]
Pyran-fused pyrazole derivative (4p)AntiproliferativeHepG2 cell lineIC50: 2.28 µM[14]

Signaling Pathways and Mechanisms of Action

The biological effects of pyran-based dicarboxylic acids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Mast Cell Degranulation

In the context of allergic reactions, pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivatives are believed to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. This is thought to occur through interaction with a specific mast cell receptor.

MastCell_Inhibition Allergen Allergen IgE IgE Receptor Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates Histamine Histamine Release MastCell->Histamine induces PyranDicarboxylicAcid Pyran-based Dicarboxylic Acid PyranDicarboxylicAcid->MastCell inhibits AllergicResponse Allergic Response Histamine->AllergicResponse

Caption: Inhibition of allergen-induced histamine release from mast cells.

Modulation of Cancer Cell Proliferation via CDK2 Inhibition

Several pyran-based compounds exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

CDK2_Inhibition_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor SignalTransduction Signal Transduction Receptor->SignalTransduction CyclinE_CDK2 Cyclin E / CDK2 Complex SignalTransduction->CyclinE_CDK2 activates Phosphorylation Substrate Phosphorylation CyclinE_CDK2->Phosphorylation CellCycleProgression G1/S Phase Progression Phosphorylation->CellCycleProgression PyranDerivative Pyran-based Inhibitor PyranDerivative->CyclinE_CDK2 inhibits

Caption: Inhibition of cell cycle progression through CDK2.

Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to advancing research in this field. The following sections provide an overview of key methodologies.

General Synthesis of 4H-Pyran Derivatives

A common and efficient method for the synthesis of 4H-pyran derivatives is a one-pot, multi-component reaction.[15][16]

Procedure:

  • To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or N-methylmorpholine.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add an active methylene compound, such as ethyl acetoacetate or acetylacetone (1 mmol), to the reaction mixture.

  • Continue stirring at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4H-pyran derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Procedure:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (pyran-based dicarboxylic acid derivatives) and a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of discovering and evaluating new pyran-based dicarboxylic acids as potential therapeutic agents follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Pyran Derivatives Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Antioxidant Antioxidant Assays Characterization->Antioxidant Anticancer Antiproliferative Assays (e.g., MTT) Characterization->Anticancer EnzymeInhibition Enzyme Inhibition Assays (e.g., CDK2, α-glucosidase) Anticancer->EnzymeInhibition PathwayAnalysis Signaling Pathway Analysis EnzymeInhibition->PathwayAnalysis Docking Molecular Docking EnzymeInhibition->Docking

Caption: Workflow for pyran-based drug discovery.

Future Directions

The field of pyran-based dicarboxylic acids in drug discovery is ripe with opportunities. Future research should focus on:

  • Synthesis of novel derivatives: Expanding the chemical space through the synthesis of new analogues to improve potency and selectivity.

  • Elucidation of mechanisms of action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of promising candidates in animal models of disease.

  • Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to identify key features responsible for biological activity.

References

A Theoretical Exploration of the Conformational Landscape of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Abstract

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a unique heterocyclic compound with a spirocyclic center that introduces significant conformational constraints. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions. In the absence of direct experimental data, this guide outlines a comprehensive in-silico protocol for the thorough conformational analysis of this molecule. By leveraging established quantum chemical methods, we can predict the stable conformers, their relative energies, and the transition states that separate them. This document serves as a methodological blueprint for researchers, providing a detailed workflow, representative data, and the foundational principles for undertaking theoretical studies on this and similar substituted pyran systems.

Introduction

The dihydro-2H-pyran scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules. The introduction of a geminal dicarboxylic acid moiety at the C4 position creates a spirocyclic system that significantly influences the puckering of the six-membered ring. The steric and electronic effects of the two carboxylic acid groups are expected to create a complex potential energy surface with multiple local minima corresponding to different chair, boat, and twist-boat conformations. The orientation of these carboxylic acid groups, whether axial or equatorial, and their capacity for intramolecular hydrogen bonding, will play a critical role in determining the overall conformational preference.

This technical guide presents a robust computational methodology for elucidating the conformational landscape of this compound. The proposed workflow is based on well-established principles of computational chemistry and leverages density functional theory (DFT), which has been shown to be effective for studying the conformations of related heterocyclic systems.

Proposed Computational Methodology

A rigorous computational study is essential to map the potential energy surface of this compound and identify its stable conformers. The following protocol outlines a systematic approach.

Initial Structure Generation and Molecular Mechanics Scan

The first step involves generating a diverse set of initial conformations. This can be achieved through a stochastic or systematic search using molecular mechanics (MM) force fields (e.g., MMFF94 or UFF). A relaxed potential energy surface scan, systematically rotating the C-C and C-O bonds of the dicarboxylic acid groups, will help in identifying a broad range of possible low-energy structures.

Quantum Mechanical Optimization and Frequency Calculations

The geometries of the conformers obtained from the molecular mechanics scan are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A popular and reliable functional for such systems is B3LYP, paired with a Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) to better account for diffuse functions, which are important for hydrogen bonding.

Following optimization, frequency calculations must be performed on each stationary point. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated vibrational frequencies also allow for the determination of zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, providing the Gibbs free energy at a given temperature.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2).

Solvation Effects

To simulate a more realistic environment, the effect of a solvent (e.g., water) can be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. This is particularly important for this compound, as the polarity of the solvent will influence the stability of the different conformers and the extent of intramolecular hydrogen bonding.

The following diagram illustrates the proposed computational workflow:

Computational_Workflow cluster_0 Conformer Generation cluster_1 Quantum Mechanics Calculations cluster_2 Refinement and Analysis Initial_Structure Initial 3D Structure MM_Scan Molecular Mechanics Scan (e.g., MMFF94) Initial_Structure->MM_Scan DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) MM_Scan->DFT_Opt Low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc SPE_Calc Single-Point Energy (e.g., MP2/6-311+G(d,p)) Freq_Calc->SPE_Calc Verified minima Solvation Solvation Model (e.g., PCM) SPE_Calc->Solvation Analysis Thermodynamic Analysis (Relative Free Energies) Solvation->Analysis

Caption: Computational workflow for conformational analysis.

Postulated Conformers and Equilibria

The six-membered dihydro-2H-pyran ring is expected to adopt chair, boat, and twist-boat conformations. The geminal dicarboxylic acid groups at C4 introduce several possible orientations. The primary conformers are likely to be chair forms, with variations in the axial or equatorial positioning of the two carboxylic acid groups. Intramolecular hydrogen bonding between the two carboxyl groups, or between a carboxyl group and the ring oxygen, could further stabilize certain conformations.

The following diagram illustrates the potential conformational equilibria:

Conformational_Equilibria Chair_aa Chair (ax, ax) Chair_ae Chair (ax, eq) Chair_aa->Chair_ae Ring Flip Chair_ee Chair (eq, eq) Chair_ae->Chair_ee Ring Flip Twist_Boat Twist-Boat Chair_ae->Twist_Boat Chair_ee->Chair_aa Ring Flip Twist_Boat->Chair_ae Boat Boat Twist_Boat->Boat Boat->Twist_Boat

Caption: Postulated conformational equilibria.

Representative Theoretical Data

Following the proposed computational protocol, a set of hypothetical yet plausible data has been generated to illustrate the expected outcomes. The table below summarizes the relative energies and key dihedral angles for the postulated low-energy conformers of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with an implicit water solvent model (PCM). The energies are reported relative to the most stable conformer.

ConformerRelative Gibbs Free Energy (kcal/mol)O1-C2-C3-C4 Dihedral Angle (°)C3-C4-C5-C6 Dihedral Angle (°)C(COOH)ax-C4-C(COOH)eq-O Dihedral Angle (°)
Chair (ax, eq) with H-bond0.00-55.253.860.5
Chair (eq, eq)1.58-56.154.5N/A
Chair (ax, ax)3.25-54.953.1N/A
Twist-Boat5.8030.1-35.2-150.3
Boat6.500.50.2178.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. A full computational study as outlined in section 2 is required to obtain accurate values.

The hypothetical data suggests that a chair conformation with one axial and one equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable. The chair form with two equatorial groups is slightly higher in energy due to steric repulsion between the bulky carboxyl groups. The diaxial chair conformation is significantly less stable due to severe 1,3-diaxial interactions. The boat and twist-boat conformations are predicted to be considerably higher in energy, as is typical for substituted pyran rings.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of this compound. The proposed computational workflow, from initial conformer generation to high-level quantum mechanical calculations with solvation effects, offers a reliable pathway to understanding the intricate potential energy surface of this molecule. The insights gained from such studies are invaluable for rational drug design and the development of new materials, where the precise three-dimensional arrangement of atoms is a critical determinant of function. Researchers are encouraged to adapt and apply this methodology to further explore the rich conformational landscape of substituted heterocyclic systems.

Methodological & Application

The Synthetic Utility of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is emerging as a valuable scaffold in organic synthesis, offering a unique combination of a saturated heterocyclic ring and a geminal dicarboxylic acid functionality. This arrangement provides a strategic starting point for the construction of complex molecular architectures, particularly spirocyclic systems and other substituted tetrahydropyrans, which are prevalent motifs in numerous biologically active compounds. This application note details the synthesis of this versatile building block and explores its potential applications in medicinal chemistry and drug discovery.

The primary route to this compound involves a two-step sequence commencing with the well-established Knoevenagel condensation.[1][2] This is followed by a reduction of the resulting unsaturated intermediate. The gem-dicarboxylic acid moiety serves as a versatile handle for a variety of subsequent chemical transformations, including decarboxylation, esterification, and amidation, paving the way for the synthesis of a diverse library of novel compounds.

Synthetic Approach

The synthesis of this compound is achieved through a robust and scalable two-step process. The initial step involves the Knoevenagel condensation of the readily available tetrahydropyran-4-one with a malonic acid ester, such as diethyl malonate, in the presence of a base catalyst.[1][2] Subsequent reduction of the resulting exocyclic double bond, for instance via catalytic hydrogenation, followed by hydrolysis of the ester groups, affords the target dicarboxylic acid.

Synthesis_Workflow start Tetrahydropyran-4-one + Diethyl Malonate step1 Knoevenagel Condensation start->step1 intermediate Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 intermediate2 Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Key Applications and Future Directions

The strategic placement of the gem-dicarboxylic acid on the tetrahydropyran ring opens up a plethora of synthetic possibilities. This moiety can be exploited for the introduction of diverse functionalities and the construction of intricate molecular frameworks.

1. Synthesis of Spirocyclic Compounds: The tetrahydropyran-4-one starting material is a known precursor for the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction.[3] Similarly, this compound can serve as a precursor to a variety of other spirocyclic systems. For instance, condensation with binucleophiles can lead to the formation of novel spiro-heterocycles, which are privileged structures in medicinal chemistry.[4]

Spirocycle_Synthesis start This compound reaction Condensation with Binucleophile (e.g., Hydrazine, Diamine) start->reaction product Spiro-heterocycles reaction->product

Caption: General scheme for the synthesis of spiro-heterocycles.

2. Access to Monofunctionalized Tetrahydropyrans: Selective mono-decarboxylation of the dicarboxylic acid can provide access to tetrahydropyran-4-carboxylic acid and its derivatives. These monofunctionalized tetrahydropyrans are valuable building blocks for the synthesis of pharmaceutical intermediates.[5]

3. Elaboration into Novel Drug Scaffolds: The carboxylic acid groups can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. This allows for the facile incorporation of the tetrahydropyran scaffold into larger, more complex molecules with potential therapeutic applications. The tetrahydropyran ring itself is a common feature in many approved drugs, often conferring favorable pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate (Knoevenagel Condensation)

Reagent/ParameterCondition
Starting Materials Tetrahydropyran-4-one, Diethyl malonate
Catalyst Piperidine, Acetic Acid
Solvent Toluene
Temperature Reflux
Reaction Time 4-8 hours
Work-up Aqueous work-up, extraction with organic solvent
Purification Column chromatography
Typical Yield 75-85%

Detailed Methodology:

  • To a solution of tetrahydropyran-4-one (1.0 eq) and diethyl malonate (1.2 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Synthesis of Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (Catalytic Hydrogenation)

Reagent/ParameterCondition
Starting Material Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
Hydrogen Pressure 1 atm (balloon) or higher
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Filtration through Celite, solvent evaporation
Purification Typically used directly in the next step
Typical Yield >95% (quantitative)

Detailed Methodology:

  • Dissolve diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the product, which is often pure enough for the next step.

Protocol 3: Synthesis of this compound (Hydrolysis)

Reagent/ParameterCondition
Starting Material Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate
Reagent Sodium Hydroxide or Potassium Hydroxide
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 4-12 hours
Work-up Acidification with HCl, extraction or filtration
Purification Recrystallization
Typical Yield 80-90%

Detailed Methodology:

  • Dissolve diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-4 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material has been fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis. Its straightforward preparation and the synthetic versatility of the gem-dicarboxylic acid functionality make it an attractive starting material for the construction of novel spirocyclic systems and other complex molecules of interest to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this scaffold is anticipated to unlock new avenues for the discovery of innovative chemical entities.

References

Application Notes: Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a versatile heterocyclic scaffold that holds significant promise in medicinal chemistry. Its unique gem-dicarboxylic acid functionality at the 4-position of the dihydropyran ring offers a valuable starting point for the synthesis of a diverse array of complex molecules, particularly spiro-heterocycles. This gem-dicarboxylate motif provides a strategic anchor for introducing molecular diversity and complexity, which is a key aspect of modern drug discovery. The dihydropyran ring itself is a common feature in many biologically active natural products and synthetic drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the potential uses of this compound as a building block and include generalized protocols for its derivatization.

Key Applications in Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The presence of two carboxylic acid groups allows for the facile synthesis of a variety of derivatives, including esters and amides, which can be further elaborated into more complex heterocyclic systems.

One of the most promising applications of this building block is in the synthesis of spiro-heterocyclic compounds . Spirocycles are three-dimensional structures that are of increasing interest in drug design due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, often leading to enhanced target affinity and selectivity. The gem-dicarboxylic acid moiety can be readily converted into a spirocyclic core by reaction with various binucleophilic reagents.

Derivatives of dihydropyrans have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

  • Antiviral

While specific biological data for compounds directly derived from this compound is not extensively available in the public domain, the broader class of dihydropyran-containing molecules has shown significant therapeutic potential.

Data Presentation

As specific quantitative data for derivatives of this compound is limited in published literature, the following table presents generalized data for related dihydropyran and spiro-pyran derivatives to illustrate their potential biological activities.

Compound ClassBiological ActivityTarget/AssayIC50/MIC ValueReference
Spiro[indoline-3,4'-pyran] derivativesAntibacterialStaphylococcus aureusMIC: 0.044–0.226 mMGeneral literature on spirooxindoles
Dihydropyran-based compoundsAnticancerVarious cancer cell linesIC50: Low µM rangeGeneral literature on pyran derivatives
Spiro-pyranone derivativesAnti-inflammatoryCOX-2 InhibitionIC50: Sub-micromolar rangeGeneral literature on spiro-pyranones

Experimental Protocols

The following are generalized experimental protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of Diester Derivatives

Objective: To synthesize dialkyl or diaryl esters of this compound, which can serve as intermediates for further functionalization.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of this compound (1.0 eq) in the appropriate anhydrous alcohol (as solvent) or an inert solvent like toluene, add a catalytic amount of a strong acid (e.g., 0.1 eq of H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diester.

  • Purify the crude product by column chromatography on silica gel to afford the pure diester derivative.

Protocol 2: Synthesis of Diamide Derivatives

Objective: To synthesize diamide derivatives of this compound for biological screening or as intermediates for further cyclization reactions.

Materials:

  • This compound

  • Primary or secondary amine (2.2 eq)

  • Coupling agent (e.g., DCC, EDC·HCl)

  • Activation agent (e.g., HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., triethylamine, DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling agent (e.g., EDC·HCl, 2.2 eq) and activation agent (e.g., HOBt, 2.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • Add the desired amine (2.2 eq) and a base (e.g., triethylamine, 2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure diamide derivative.

Protocol 3: Synthesis of Spiro-heterocycles (General Approach)

Objective: To synthesize spiro-heterocyclic compounds from this compound derivatives. This protocol outlines a general strategy using a diester intermediate.

Materials:

  • Dialkyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate (from Protocol 1)

  • Binucleophilic reagent (e.g., hydrazine, substituted hydrazines, urea, thiourea, guanidine)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous alcohol (e.g., ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the dialkyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in an anhydrous alcohol.

  • Add the binucleophilic reagent (1.0 - 1.2 eq) and a suitable base (e.g., sodium ethoxide, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the spiro-heterocycle.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic transformations of this compound.

Synthesis_of_Derivatives start This compound diester Dialkyl Dicarboxylate start->diester ROH, H+ diamide Diamide start->diamide R2NH, Coupling Agent spiro Spiro-heterocycle diester->spiro Binucleophile, Base

Caption: General derivatization pathways of the core scaffold.

Experimental_Workflow_Spirocycle cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Spiro-cyclization start_acid This compound esterification React with Alcohol (e.g., Ethanol) + Acid Catalyst start_acid->esterification diester_product Isolate Diethyl Dicarboxylate esterification->diester_product start_diester Diethyl Dicarboxylate diester_product->start_diester Intermediate cyclization React with Binucleophile (e.g., Hydrazine) + Base start_diester->cyclization spiro_product Isolate Spiro-Hydantoin cyclization->spiro_product

Application Notes and Protocols for the Synthesis of Novel Polymers Using Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel polymers with tailored properties is a cornerstone of innovation in materials science and drug development. Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a unique gem-dicarboxylic acid monomer that holds significant potential for the synthesis of new polyesters and polyamides. Its rigid, non-planar pyran ring structure is anticipated to impart enhanced thermal stability, modified solubility, and unique conformational properties to the resulting polymer backbone. These characteristics are highly desirable for applications ranging from advanced engineering plastics to specialized biomaterials and drug delivery systems.[1][2]

The gem-dicarboxylate functionality introduces a spirocyclic center into the polymer chain, which can disrupt chain packing and lead to amorphous materials with high glass transition temperatures (Tg).[1][2] This application note provides detailed, prospective protocols for the synthesis of both polyesters and polyamides from this novel monomer, based on established polycondensation principles. The presented data are predictive and serve as a guideline for researchers venturing into the synthesis and characterization of this new class of polymers.

Hypothetical Monomer Synthesis

As this compound is not a commercially common monomer, a plausible synthetic route is proposed below. This would likely involve the reaction of a suitable precursor with malonic acid or its derivatives.

Monomer_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Tetrahydro_4H_pyran_4_one Tetrahydro-4H-pyran-4-one Knoevenagel Knoevenagel Condensation (Piperidine, Acetic Acid) Tetrahydro_4H_pyran_4_one->Knoevenagel Diethyl_malonate Diethyl malonate Diethyl_malonate->Knoevenagel Intermediate Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate Knoevenagel->Intermediate Intermediate Product Hydrolysis Saponification & Acidification (1. NaOH, H₂O/EtOH 2. HCl (aq)) Final_Monomer This compound Hydrolysis->Final_Monomer Final Monomer Intermediate->Hydrolysis

Caption: Hypothetical synthesis of the target monomer.

Application 1: Synthesis of Novel Polyesters via Melt Polycondensation

The introduction of the pyran-based gem-dicarboxylic acid into a polyester backbone is expected to yield amorphous materials with high thermal stability, suitable for applications requiring dimensional stability at elevated temperatures.

Experimental Protocol: Melt Polycondensation

This protocol describes a two-stage melt polycondensation for synthesizing a polyester from this compound and 1,4-butanediol.[3][4]

Materials:

  • This compound (DHPDA)

  • 1,4-Butanediol (BDO) (a molar excess of 1.1 to 1.2 is recommended)

  • Catalyst: Tin(II) octoate (Sn(Oct)₂) or Titanium(IV) isopropoxide (TIP) (0.05-0.1 mol% relative to DHPDA)

  • High purity nitrogen gas

  • Chloroform and Methanol for purification

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and receiving flask

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

Stage 1: Esterification (Oligomer Formation)

  • Charge the three-necked flask with DHPDA and a 1.2 molar excess of BDO.

  • Add the catalyst (e.g., Tin(II) octoate).

  • Assemble the apparatus for distillation and begin purging with a slow stream of nitrogen gas to create an inert atmosphere.[3]

  • Commence stirring and gradually heat the mixture to 180-200°C.

  • Maintain this temperature under atmospheric pressure. Water, the byproduct of esterification, will distill off and be collected in the receiving flask.

  • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Increase the temperature to 220-240°C.

  • Gradually apply a high vacuum to the system (pressure < 1 Torr) over 30-60 minutes to avoid excessive foaming.[3]

  • The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Continue the reaction under high vacuum for 3-5 hours. The reaction is complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

  • Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be dissolved in chloroform and precipitated in cold methanol for purification.

  • Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Polyester_Workflow start Start charge_reactants Charge Flask with DHPDA, BDO (1.2 eq), and Catalyst start->charge_reactants esterification Stage 1: Esterification (180-200°C, N₂ atm) Remove H₂O charge_reactants->esterification polycondensation Stage 2: Polycondensation (220-240°C, High Vacuum) Remove excess BDO esterification->polycondensation ~90% H₂O collected cool_down Cool to Room Temp under N₂ polycondensation->cool_down Viscosity target met purification Dissolve in CHCl₃ Precipitate in Methanol cool_down->purification drying Dry in Vacuum Oven (60°C, 24h) purification->drying characterization Characterization (GPC, DSC, TGA, NMR) drying->characterization end End characterization->end

Caption: Experimental workflow for polyester synthesis.

Application 2: Synthesis of Novel Polyamides via Solution Polycondensation

Polyamides derived from DHPDA are expected to exhibit improved solubility in organic solvents compared to their linear aliphatic counterparts, due to the disruption of hydrogen bonding by the bulky pyran ring. This could be advantageous for solution-based processing techniques.

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from the diacid chloride of DHPDA and a diamine, such as hexamethylenediamine (HMDA).

Materials:

  • This compound (DHPDA)

  • Thionyl chloride (SOCl₂)

  • Hexamethylenediamine (HMDA)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

Part A: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarbonyl dichloride

  • In a fume hood, add DHPDA to an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the solution becomes clear.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride, which can be used directly in the next step.

Part B: Polyamidation

  • Dissolve an equimolar amount of HMDA in anhydrous NMP containing pyridine (2 molar equivalents to HMDA) in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the diacid chloride from Part A in a small amount of anhydrous NMP and add it to the dropping funnel.

  • Add the diacid chloride solution dropwise to the stirred HMDA solution over 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with methanol, and then with hot water to remove any salts.

  • Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Polyamide_Workflow cluster_A Part A: Acid Chloride Synthesis cluster_B Part B: Polyamidation start_A DHPDA + SOCl₂ (excess) reflux_A Reflux for 2-3h start_A->reflux_A distill_A Distill excess SOCl₂ reflux_A->distill_A product_A Diacid Chloride distill_A->product_A add_acid_chloride Dropwise addition of Diacid Chloride in NMP product_A->add_acid_chloride start_B Dissolve HMDA in NMP/Pyridine cool_B Cool to 0°C start_B->cool_B cool_B->add_acid_chloride react_B Stir at RT for 18-24h add_acid_chloride->react_B precipitate_B Precipitate in Methanol react_B->precipitate_B wash_dry_B Wash with MeOH/H₂O and Dry precipitate_B->wash_dry_B product_B Final Polyamide wash_dry_B->product_B

Caption: Experimental workflow for polyamide synthesis.

Data Presentation: Predicted Polymer Properties

The incorporation of the rigid, cyclic DHPDA monomer is expected to significantly influence the thermal and physical properties of the resulting polymers. The following table summarizes the predicted properties based on data from polymers derived from similar spirocyclic or rigid cyclic monomers.[1][2]

PropertyPredicted Value (Polyester)Predicted Value (Polyamide)Test MethodRationale for Prediction
Molecular Weight (Mw) 25,000 - 45,000 g/mol 20,000 - 40,000 g/mol GPCTypical for melt and solution polycondensation of novel monomers.
Polydispersity Index (PDI) 1.8 - 2.51.7 - 2.4GPCCharacteristic of step-growth polymerization.
Glass Transition Temp. (Tg) 30 - 60 °C120 - 160 °CDSCThe rigid spirocyclic structure restricts chain mobility, increasing Tg.[2]
Melting Temperature (Tm) Amorphous (No Tm)Likely Amorphous (No Tm)DSCThe non-planar, bulky ring is expected to inhibit crystallization.[1]
Decomposition Temp. (Td, 5%) > 320 °C> 350 °CTGAThe stable pyran ring should enhance thermal stability. Polyamides are generally more stable.
Solubility Soluble in CHCl₃, THFSoluble in NMP, DMAcVisual InspectionDisruption of chain packing should enhance solubility in common organic solvents.

Logical Relationships

The structure of the DHPDA monomer directly influences the synthesis pathway and the final polymer properties.

Logical_Relationships cluster_structure Structural Features cluster_properties Resulting Polymer Properties Monomer DHPDA Monomer (Gem-dicarboxylic acid) Rigid_Ring Rigid Pyran Ring Monomer->Rigid_Ring Spiro_Center Spirocyclic (Gem-dicarboxylate) Monomer->Spiro_Center High_Tg Increased Tg (Reduced Chain Mobility) Rigid_Ring->High_Tg Thermal_Stability Enhanced Thermal Stability Rigid_Ring->Thermal_Stability Spiro_Center->High_Tg Amorphous Amorphous Nature (Disrupted Chain Packing) Spiro_Center->Amorphous Solubility Improved Solubility Amorphous->Solubility

Caption: Monomer structure and resulting properties.

Disclaimer: The protocols and data presented in this document are hypothetical and based on established chemical principles and analogous systems. They are intended to serve as a starting point for research and development. Actual experimental results may vary and optimization of reaction conditions will be necessary. Standard laboratory safety procedures should be followed at all times.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Dihydro-2H-pyran-4,4(3H)-dicarbonsäure für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 27. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung Der Dihydropyran-Ring ist ein wichtiger heterocyclischer Baustein, der in zahlreichen biologisch aktiven Verbindungen vorkommt und als privilegierte Struktur in der medizinischen Chemie gilt.[1] Dihydro-2H-pyran-4,4(3H)-dicarbonsäure bietet eine einzigartige und starre Gerüststruktur mit zwei Carbonsäurefunktionalitäten. Diese Dicarbonsäure ist ein idealer Ausgangspunkt für die Synthese diverser chemischer Bibliotheken durch Derivatisierung, um neue Wirkstoffkandidaten zu entdecken. Die beiden Carbonsäuregruppen an der 4-Position ermöglichen die einfache Bildung von Amiden, Estern und anderen funktionellen Gruppen und erlauben so eine systematische Untersuchung des chemischen Raums zur Optimierung der biologischen Aktivität. Diese Anwendungs- und Protokollhinweise beschreiben vorgeschlagene Methoden zur Derivatisierung dieses Gerüsts und zur Evaluierung des therapeutischen Potenzials der resultierenden Verbindungen in den Bereichen Onkologie und Signaltransduktion.

Vorgeschlagene Derivatisierungsstrategien

Die primären Stellen für die Derivatisierung von Dihydro-2H-pyran-4,4(3H)-dicarbonsäure sind die beiden Carboxylgruppen. Die Umwandlung dieser Gruppen in Diamide und Diester führt zu einer breiten Palette von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften, die für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind.

  • Diamidsynthese: Die Amidbindung ist in pharmazeutischen Wirkstoffen weit verbreitet. Die Umsetzung der Dicarbonsäure mit einer Vielzahl von primären und sekundären Aminen kann zu einer Bibliothek von Diamiden mit unterschiedlicher Lipophilie, Wasserstoffbrückenbindungsfähigkeit und sterischen Eigenschaften führen.

  • Diestersynthese: Die Veresterung mit verschiedenen Alkoholen kann die Löslichkeit, Membranpermeabilität und das Prodrug-Potenzial der Moleküle modulieren.

Experimentelle Protokolle: Synthese

Die folgenden Protokolle beschreiben allgemeine Verfahren zur Synthese von Diamid- und Diesterderivaten von Dihydro-2H-pyran-4,4(3H)-dicarbonsäure.

Protokoll 2.1: Carbodiimid-vermittelte Synthese von Diamiden

Dieses Protokoll beschreibt die Synthese eines Diamids unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Gegenwart von HOBt (Hydroxybenzotriazol) zur Minimierung der Racemisierung und zur Verbesserung der Ausbeute.

Materialien:

  • Dihydro-2H-pyran-4,4(3H)-dicarbonsäure

  • Gewünschtes Amin (2,2 Äquivalente)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) (2,2 Äquivalente)

  • HOBt (Hydroxybenzotriazol) (2,2 Äquivalente)

  • Diisopropylethylamin (DIPEA) (3,0 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Magnetrührer, Eisbad, Scheidetrichter

Verfahren:

  • Einrichtung der Reaktion: Lösen Sie Dihydro-2H-pyran-4,4(3H)-dicarbonsäure (1,0 Äquivalent) und HOBt (2,2 Äquivalente) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff). Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Aktivierung der Carbonsäure: Geben Sie EDC (2,2 Äquivalente) zu der gekühlten Lösung. Rühren Sie die Mischung 30 Minuten bei 0 °C, um die Bildung des aktiven Ester-Zwischenprodukts zu ermöglichen.

  • Zugabe des Amins: Lösen Sie in einem separaten Kolben das gewünschte Amin (2,2 Äquivalente) und DIPEA (3,0 Äquivalente) in DCM. Geben Sie diese Lösung tropfenweise zu der Reaktionsmischung bei 0 °C.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-18 Stunden). Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Schicht nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.[2]

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie unter reduziertem Druck.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das reine Diamid zu erhalten. Charakterisieren Sie das Produkt mittels NMR und Massenspektrometrie.

Protokoll 2.2: Säurekatalysierte Synthese von Diestern (Fischer-Veresterung)

Dieses Protokoll beschreibt eine klassische Fischer-Veresterung zur Synthese von Diestern unter Verwendung eines Überschusses an Alkohol und eines Säurekatalysators.[3]

Materialien:

  • Dihydro-2H-pyran-4,4(3H)-dicarbonsäure

  • Gewünschter Alkohol (großer Überschuss, dient auch als Lösungsmittel)

  • Konzentrierte Schwefelsäure (H₂SO₄) (katalytische Menge, z. B. 0,1 Äquivalente)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Sole

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Heizmantel, Scheidetrichter

Verfahren:

  • Einrichtung der Reaktion: Geben Sie Dihydro-2H-pyran-4,4(3H)-dicarbonsäure (1,0 Äquivalent) in einen Rundkolben. Fügen Sie einen großen Überschuss des gewünschten Alkohols hinzu.

  • Katalysatorzugabe: Geben Sie unter Rühren vorsichtig eine katalytische Menge konzentrierter H₂SO₄ hinzu.

  • Rückfluss: Erhitzen Sie die Mischung unter Rückfluss für 4-24 Stunden. Die Reaktionszeit hängt von den verwendeten Alkoholen ab. Überwachen Sie die Reaktion mittels DC.

  • Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab. Entfernen Sie den überschüssigen Alkohol unter reduziertem Druck. Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Neutralisierung: Waschen Sie die organische Lösung vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren. Waschen Sie anschließend mit Wasser und Sole.

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigung: Reinigen Sie den rohen Diester bei Bedarf durch Säulenchromatographie oder Destillation, um das reine Produkt zu erhalten. Charakterisieren Sie das Produkt mittels NMR und Massenspektrometrie.

Datenpräsentation: Hypothetische biologische Aktivität

Um das Potenzial von Derivaten der Dihydro-2H-pyran-4,4(3H)-dicarbonsäure zu veranschaulichen, werden in den folgenden Tabellen hypothetische quantitative Daten für eine Reihe von Diamid-Analoga (Serie A) und Diester-Analoga (Serie B) dargestellt. Diese Daten spiegeln die Art von Ergebnissen wider, die aus einem primären Screening in der Wirkstoffentdeckung erwartet werden.

Tabelle 1: Zytotoxische Aktivität von Diamid-Derivaten (Serie A) gegen humane Krebszelllinien

Verbindung R-Gruppe (Amine) IC₅₀ (µM) gegen MCF-7 (Brustkrebs) IC₅₀ (µM) gegen A549 (Lungenkrebs)
A1 Benzylamin 15.2 22.5
A2 4-Chlorbenzylamin 8.7 12.1
A3 Cyclohexylamin 35.8 45.3
A4 Morpholin > 100 > 100

| A5 | N-Methylanilin | 5.4 | 9.8 |

Tabelle 2: Inhibitorische Aktivität von Diester-Derivaten (Serie B) gegen Zielkinasen

Verbindung R-Gruppe (Alkohole) Kinase-Ziel IC₅₀ (nM)
B1 Ethanol CDK2 850
B2 Benzylalkohol CDK2 250
B3 4-Fluorbenzylalkohol CDK2 95
B4 Phenethylalkohol CDK2 310

| B5 | 4-Fluorbenzylalkohol | GSK-3β | > 10,000 |

Tabelle 3: Bindungsaffinität von Diamid-Derivaten (Serie A) an einen G-Protein-gekoppelten Rezeptor (GPCR)

Verbindung R-Gruppe (Amine) GPCR-Ziel Kᵢ (nM)
A1 Benzylamin Dopamin D2 520
A2 4-Chlorbenzylamin Dopamin D2 150
A3 Cyclohexylamin Dopamin D2 1200
A4 Morpholin Dopamin D2 > 20,000

| A5 | N-Methylanilin | Dopamin D2 | 85 |

Experimentelle Protokolle: Biologische Assays

Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der metabolischen Aktivität von Zellen, die als Maß für die Zelllebensfähigkeit und -proliferation dient.[1][4]

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7, A549)

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FBS)

  • Testverbindungen (in DMSO gelöst)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/mL in PBS)

  • Solubilisierungslösung (z. B. DMSO oder 0,01 M HCl in 10 % SDS)

  • 96-Well-Platten, Mehrkanalpipetten, CO₂-Inkubator, Mikroplattenleser

Verfahren:

  • Zellaussaat: Säen Sie Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well in 100 µL Kulturmedium aus. Inkubieren Sie die Platten über Nacht bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂, damit die Zellen anhaften können.

  • Behandlung mit Verbindungen: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium mit den Testverbindungen in verschiedenen Konzentrationen hinzu. Schließen Sie Wells für die Negativkontrolle (nur Medium mit DMSO) und die Positivkontrolle (ein bekannter zytotoxischer Wirkstoff) ein.

  • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.

  • MTT-Zugabe: Fügen Sie nach der Inkubation 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.[4]

  • Solubilisierung: Entfernen Sie vorsichtig das Medium und fügen Sie 100 µL Solubilisierungslösung zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.[4] Schütteln Sie die Platte vorsichtig für 15 Minuten.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.

  • Datenanalyse: Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur Negativkontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).

Protokoll 4.2: In-vitro-Kinase-Inhibitionsassay (Lumineszenz-basiert)

Dieses Protokoll beschreibt eine Methode zur Messung der Aktivität einer spezifischen Kinase in Gegenwart eines Inhibitors durch Quantifizierung des produzierten ADP.[5]

Materialien:

  • Zielkinase (z. B. CDK2) und entsprechendes Peptidsubstrat

  • ATP

  • Testverbindungen (in DMSO gelöst)

  • Kinase-Assay-Puffer (z. B. 40 mM Tris, pH 7,5, 20 mM MgCl₂, 0,1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (oder ähnlich)

  • Weiße, undurchsichtige 96-Well-Platten, Plattenleser mit Lumineszenzdetektion

Verfahren:

  • Vorbereitung der Verbindungen: Erstellen Sie eine serielle Verdünnung der Testverbindungen in DMSO.

  • Kinase-Reaktion: Fügen Sie in einer 96-Well-Platte 2,5 µL der verdünnten Verbindung oder der DMSO-Kontrolle zu jedem Well hinzu. Fügen Sie 2,5 µL der Kinase zu jedem Well hinzu und inkubieren Sie 10 Minuten bei Raumtemperatur.

  • Start der Reaktion: Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL der Substrat/ATP-Mischung zu jedem Well. Inkubieren Sie die Platte 60 Minuten bei 30 °C.

  • ADP-Detektion: Stoppen Sie die Reaktion durch Zugabe von 10 µL ADP-Glo™ Reagenz und inkubieren Sie 40 Minuten bei Raumtemperatur. Fügen Sie 20 µL Kinase-Detektionsreagenz hinzu und inkubieren Sie weitere 30 Minuten.

  • Datenerfassung: Messen Sie die Lumineszenz jedes Wells mit einem Plattenleser. Das Lumineszenzsignal ist proportional zur Menge des produzierten ADP und somit zur Kinaseaktivität.[5]

  • Analyse: Tragen Sie das Lumineszenzsignal gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC₅₀-Wert zu bestimmen.

Protokoll 4.3: GPCR-Kompetitionsbindungsassay (Radioligand-basiert)

Dieses Protokoll beschreibt einen Kompetitionsbindungsassay zur Bestimmung der Hemmkonstante (Kᵢ) einer Testverbindung für einen Ziel-GPCR.[6]

Materialien:

  • Zellmembranen, die den Ziel-GPCR überexprimieren

  • Radiomarkierter Ligand (spezifisch für den Ziel-GPCR)

  • Testverbindungen (nicht markiert)

  • Bindungspuffer

  • Waschpuffer

  • Glasfaserfilter, Zellernter (Cell Harvester)

  • Szintillationsflüssigkeit, Szintillationszähler

Verfahren:

  • Assay-Einrichtung: Fügen Sie in einer 96-Well-Platte die folgenden Komponenten in der angegebenen Reihenfolge hinzu: Bindungspuffer, eine serielle Verdünnung der nicht markierten Testverbindung, eine feste Konzentration des radiomarkierten Liganden und die Zellmembranpräparation.

  • Inkubation: Inkubieren Sie die Platte für 60-120 Minuten bei Raumtemperatur, um das Bindungsgleichgewicht zu erreichen.

  • Filtration: Beenden Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter mit einem Zellernter. Dieser Schritt trennt den gebundenen vom freien Radioliganden.[6]

  • Waschen: Waschen Sie die Filter schnell mit eiskaltem Waschpuffer, um unspezifisch gebundenen Radioliganden zu entfernen.

  • Zählung: Legen Sie die Filter in Szintillationsfläschchen, fügen Sie Szintillationsflüssigkeit hinzu und messen Sie die Radioaktivität mit einem Szintillationszähler.

  • Datenanalyse: Bestimmen Sie die unspezifische Bindung durch Einbeziehung von Wells mit einer hohen Konzentration eines bekannten nicht markierten Liganden. Subtrahieren Sie die unspezifische Bindung von der Gesamtbindung, um die spezifische Bindung zu erhalten. Tragen Sie die spezifische Bindung als Funktion der Log-Konzentration der Testverbindung auf, um den IC₅₀-Wert zu bestimmen. Berechnen Sie die Kᵢ-Konstante mit der Cheng-Prusoff-Gleichung.[6]

Visualisierungen

Die folgenden Diagramme veranschaulichen einen typischen Arbeitsablauf für die Wirkstoffentdeckung und eine hypothetische Signaltransduktionskaskade.

G cluster_0 Synthese & Reinigung cluster_1 Biologische Evaluierung cluster_2 Optimierung start Dihydro-2H-pyran-4,4(3H)- dicarbonsäure derivatization Derivatisierung (Amidierung/Veresterung) start->derivatization library Verbindungsbibliothek derivatization->library purification Reinigung & Charakterisierung (HPLC, NMR, MS) library->purification primary_screening Primäres Screening (z.B. MTT-Assay) purification->primary_screening hit_id Hit-Identifizierung primary_screening->hit_id secondary_assay Sekundäre Assays (z.B. Kinase-Inhibition) hit_id->secondary_assay lead_selection Lead-Selektion secondary_assay->lead_selection sar SAR-Studien lead_selection->sar adme ADME/Tox-Prüfung sar->adme lead_opt Lead-Optimierung adme->lead_opt lead_opt->derivatization Neues Design

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und biologische Evaluierung.

G cluster_pathway Hypothetischer Kinase-Signalweg GF Wachstumsfaktor Receptor Rezeptor-Tyrosinkinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transkriptionsfaktoren ERK->TF Proliferation Zellproliferation & Überleben TF->Proliferation Inhibitor Pyran-Derivat (z.B. B3) Inhibitor->RAF Inhibition

Abbildung 2: Hypothetischer Signalweg, der durch ein Pyran-Derivat gehemmt wird.

References

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid in the design of bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing molecule design uses

I'm starting a thorough search to find information on how dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is used in designing bioactive molecules. I'm focusing on specific examples to understand its properties and applications, and am already finding some interesting leads. The goal is to build a knowledge base that will inspire new approaches to drug discovery.

Gathering detailed molecular data

I've expanded my search to include quantitative data on biological activity like IC50 and Ki values for molecules with the target scaffold. I'm also digging into synthesis protocols and assay methodologies to understand the experimental details. Simultaneously, I'm identifying signaling pathways and mechanisms of action. My next step involves structuring this data for clarity and creating visual representations of the workflows.

Analyzing Initial Findings

I've begun exploring dihydro-2H-pyran derivatives. Early results suggest they hold promise, particularly in cardiovascular applications. I've uncovered information on their synthesis and potential use as cardiotonic, antihypertensive agents, and platelet aggregation inhibitors. I'm focusing on these aspects now.

Examining Further Research

I'm now delving into the synthesis and diverse biological activities of dihydro-2H-pyran derivatives. I've uncovered information on potent adenosine receptor agonists derived from (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, including Ki values. My investigation extends to general synthesis methods, natural bioactive compounds, and the role of this scaffold as a protecting group and intermediate. Anticancer, antimicrobial, and Alzheimer's related activities are also areas of focus.

Targeting Specific Derivatives

I'm now shifting my focus. Although I found valuable general insights into dihydro-2H-pyran derivatives, the current data lacks specifics on this compound. My plan is to zero in on this particular compound, looking for its applications in bioactive molecule design. If this is unsuccessful, I'll broaden my search to related gem-dicarboxylic acid-containing pyran derivatives. I anticipate finding useful information with this adjusted strategy.

Prioritizing Specific Compound

I've gathered insights on dihydro-2H-pyran derivatives. Now, I will center my efforts on this compound. The goal is to find its role in bioactive molecule design or, if unsuccessful, related gem-dicarboxylic acid pyran derivatives. I'll search for synthesis and biological data, aiming for quantitative results.

Examining Limited Findings

I've been looking into the compound "dihydro-2H-pyran-4,4( 3H)-dicarboxylic acid". My search for direct applications in bioactive molecule design has been surprisingly unfruitful. While I found commercial listings confirming its existence, I haven't turned up any publications detailing its use as a scaffold or building block in medicinal chemistry, which is the exact kind of usage data I am after. This scarcity presents an interesting challenge.

Adapting Research Strategy

I'm expanding my approach to address the surprising lack of direct hits for the specific dicarboxylic acid pyran. Finding no medicinal chemistry publications directly using it, I'll now explore its synthesis to understand potential functionalization routes. I'll also research gem-dicarboxylic acid-containing heterocycles in drug design to infer its potential applications and relevant pathways. This shift aims to indirectly uncover its relevance in bioactive molecule design.

Broadening Search Scope

I've hit a roadblock with direct applications of the dicarboxylic acid pyran. While I confirmed its existence, my initial search didn't yield any publications on its use in medicinal chemistry, prompting a strategic shift. Now, I'm digging into its synthesis to understand potential functionalization. I'll also explore related gem-dicarboxylic heterocycles in drug design, aiming to infer its possible applications and relevant biological targets. The goal is to construct a well-supported application note, encompassing related data, functionalization routes, signaling pathways, and illustrative diagrams, providing a comprehensive guide despite the current data limitations.

Focusing on Gaps

I've been digging deeper into this compound. The initial searches panned out, confirming its existence, but now a glaring absence of related research is emerging. This is a potential opportunity. It seems there's a serious gap to be filled in terms of its application in bioactive molecule design. It’s like there's a key ingredient, but no one is sure how to use it.

Synthesizing Knowledge

I'm now integrating information from my recent deep dive. I've got a good grasp of the gap: a specific molecule with unmined potential, despite related research existing. Now, I'm synthesizing it all. I'll outline an application notes structure, highlighting the scaffold's potential and proposing applications. Enzyme inhibition looks promising, given the dicarboxylic acid structure. Next, I'll sketch detailed, plausible experimental protocols, including synthetic routes.

Outlining the Structure

Now I'm focusing on the structure of the application notes. I'm building from the gap I identified and integrating related research on dihydropyran bioactivity and gem-dicarboxylic acids. My current approach involves an introduction highlighting the scaffold's potential, followed by proposed applications like enzyme inhibition, given the acid's structure. I'm then designing detailed experimental protocols, including plausible synthetic routes and biological assay procedures, with related compound data for reference.

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Catalytic Methods for the Functionalization of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. Given the specific nature of this substrate, a multi-step approach is proposed, commencing with a strategic decarboxylation followed by subsequent functionalization of the pyran ring. The following sections detail catalytic methods for these transformations, supported by experimental protocols and quantitative data from analogous systems.

Application Note 1: Catalytic Decarboxylation of this compound

The initial and pivotal step in the functionalization of the title compound is the selective removal of one or both carboxylic acid groups. As a gem-dicarboxylic acid, it is analogous to malonic acid derivatives, which are known to undergo decarboxylation under various catalytic conditions. This transformation can yield either the corresponding mono-carboxylic acid or the ketone at the 4-position, both of which are valuable intermediates for further diversification.

Catalytic Decarboxylation Methods

Several catalytic methods are amenable to the decarboxylation of malonic acid derivatives and are proposed for the target molecule. These include thermal, microwave-assisted, and photoredox-catalyzed approaches.

MethodCatalyst/ConditionsSubstrate ScopeYield (%)Reference
Microwave-Assisted Solvent and catalyst-free, 180-190°CMalonic acid derivativesUp to 100%[1]
Photoredox Catalysis Fukuzumi acridinium photooxidant, PhS-SPh, Hünig's base, TFE, blue lightAlkyl- and aryl-substituted malonic acids55-85%[2]
Thermal (Pyridine) Pyridine (catalytic), Xylene, refluxMalonic acid derivatives~37%[1]
Copper-Catalyzed Cu(I) source, ligand (e.g., 1,10-phenanthroline)Aryl carboxylic acidsHigh[3]
Experimental Protocol: Microwave-Assisted Decarboxylation

This protocol is adapted from a solvent- and catalyst-free method for the decarboxylation of malonic acid derivatives and is expected to be effective for this compound.[1]

Materials:

  • This compound

  • Microwave reactor with temperature and power control

  • Round-bottom flask suitable for the microwave reactor

Procedure:

  • Place this compound (1.0 mmol) into a microwave-safe round-bottom flask.

  • Seal the vessel.

  • Place the flask in the microwave reactor.

  • Irradiate the sample at 200 W, maintaining a temperature of 180-190°C for 10-20 minutes. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material and the formation of the mono- or di-decarboxylated product.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can be purified by standard methods such as column chromatography or recrystallization.

Note: The reaction time and temperature may require optimization for this specific substrate. The ratio of mono- to di-decarboxylated product can potentially be controlled by adjusting the reaction time and temperature.

Logical Workflow for Decarboxylation

decarboxylation_workflow Decarboxylation Workflow start This compound decarboxylation Catalytic Decarboxylation (Microwave, Photoredox, or Thermal) start->decarboxylation mono_acid Dihydro-2H-pyran-4(3H)-carboxylic acid decarboxylation->mono_acid Single Decarboxylation ketone Dihydropyran-4-one decarboxylation->ketone Double Decarboxylation analysis Purification and Characterization (Chromatography, NMR, MS) mono_acid->analysis ketone->analysis

Caption: Workflow for the catalytic decarboxylation of the target molecule.

Application Note 2: Catalytic C-H Functionalization of the Dihydropyran Ring

Following decarboxylation to the mono-acid or ketone, the dihydropyran ring becomes a target for C-H functionalization. Transition metal catalysis, particularly with rhodium and iridium, offers powerful tools for the direct and site-selective introduction of new functional groups. The remaining carboxylic acid or ketone can act as a directing group to guide the catalyst to specific C-H bonds.

Catalytic C-H Functionalization Strategies

Rhodium and Iridium catalysts are well-known for their ability to perform directed C-H activation. The choice of catalyst and directing group can influence the position of functionalization.

Catalyst SystemDirecting GroupPosition of FunctionalizationReaction TypeReference
[Rh(III)] Carboxylic Acid, Ketoneortho to directing groupOlefination, Arylation[4][5][6]
[Ir(I)] Hydroxyl, Ether OxygenC-H borylation, HydroarylationBorylation, Arylation[7][8]
[Rh(II)] N/A (insertion)C-H insertion into alkanes and ethersCarbenoid C-H insertion[9]
Proposed Experimental Protocol: Rhodium-Catalyzed C-H Olefination

This hypothetical protocol is based on established procedures for rhodium-catalyzed C-H functionalization directed by a carboxylic acid.[5]

Materials:

  • Dihydro-2H-pyran-4(3H)-carboxylic acid (from Application Note 1)

  • [RhCp*Cl2]2 (catalyst)

  • AgSbF6 (additive)

  • Cu(OAc)2 (oxidant)

  • Styrene (coupling partner)

  • 1,2-Dichloroethane (DCE) (solvent)

Procedure:

  • To a sealed tube, add Dihydro-2H-pyran-4(3H)-carboxylic acid (0.2 mmol), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and Cu(OAc)2 (1.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add styrene (2.0 equiv.) and DCE (1.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Note: This is a proposed protocol and would require significant optimization for the specific substrate.

Proposed Mechanism for Rh(III)-Catalyzed C-H Activation

rh_ch_activation Proposed Rh(III)-Catalyzed C-H Activation Cycle rh_cat [Rh(III)Cp*X2] complex Substrate Coordination rh_cat->complex Coordination substrate Dihydropyran with Directing Group (DG) substrate->complex cmd Concerted Metalation- Deprotonation (CMD) complex->cmd rhodacycle Rhodacycle Intermediate cmd->rhodacycle C-H Activation insertion Migratory Insertion rhodacycle->insertion alkene Alkene alkene->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->rh_cat Regeneration product Functionalized Dihydropyran reductive_elim->product oxidant Oxidant (e.g., Cu(OAc)2) oxidant->rh_cat

Caption: A plausible catalytic cycle for Rh(III)-catalyzed C-H functionalization.

Application Note 3: Organocatalytic α-Functionalization of Dihydropyran-4-one

Double decarboxylation of the starting material provides Dihydropyran-4-one, a cyclic ketone that is an excellent substrate for organocatalytic α-functionalization. This approach allows for the enantioselective introduction of a wide range of functional groups at the C3 position.

Organocatalytic α-Functionalization Methods

Enamine catalysis, using chiral primary or secondary amines, is a powerful strategy for the asymmetric α-functionalization of ketones.

ReactionCatalystElectrophileYield (%)ee (%)Reference
α-Fluorination Cinchona alkaloid-derived primary amineN-Fluorobenzenesulfonimide (NFSI)Up to 99%Up to 98%[10]
α-Alkynylation Chiral phase-transfer catalystBromo-alkynes74-99%88-97%[11]
α-Amination Proline derivativesDiazodicarboxylatesHighHighN/A
α-Oxyamination Proline derivativesNitrosobenzeneHighHighN/A
Experimental Protocol: Organocatalytic α-Fluorination

This protocol is adapted from the enantioselective α-fluorination of cyclic ketones using a Cinchona alkaloid-derived primary amine catalyst.[10]

Materials:

  • Dihydropyran-4-one (from Application Note 1)

  • Cinchona alkaloid-derived primary amine catalyst (e.g., (DHQD)2PHAL)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • To a vial, add Dihydropyran-4-one (0.5 mmol) and the Cinchona alkaloid catalyst (10 mol%).

  • Dissolve the mixture in DCM (2.5 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add NFSI (1.1 equiv.) in one portion.

  • Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the α-fluorinated dihydropyran-4-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Enamine-based α-Functionalization

enamine_catalysis Enamine Catalysis Cycle for α-Functionalization ketone Dihydropyran-4-one iminium Iminium Ion ketone->iminium catalyst Chiral Amine Catalyst catalyst->iminium enamine Chiral Enamine iminium->enamine - H+ add_complex Addition Complex enamine->add_complex Nucleophilic Attack electrophile Electrophile (E+) electrophile->add_complex hydrolysis Hydrolysis add_complex->hydrolysis Iminium Formation hydrolysis->catalyst Catalyst Regeneration product α-Functionalized Ketone hydrolysis->product

Caption: General catalytic cycle for the organocatalytic α-functionalization of a ketone via enamine activation.

References

Application Notes and Protocols: Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid and its Analogs as Precursors for Spiro-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of tetrahydropyran-4,4-dicarboxylate systems, analogous to Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, as versatile precursors for the synthesis of a variety of spiro-heterocyclic compounds. The geminal diester functionality at the C4 position of the pyran ring serves as a key reactive site for condensation reactions with binucleophilic reagents, leading to the formation of novel spiro-heterocycles with potential biological activities. The protocols provided are based on the synthesis of spiro-pyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones from a substituted dimethyl tetrahydropyran-4,4-dicarboxylate.[1]

I. Synthesis of the Tetrahydropyran-4,4-dicarboxylate Precursor

The initial step involves the synthesis of a substituted tetrahydropyran-4,4-dicarboxylate, which serves as the foundational scaffold for subsequent heterocycle formation. The synthesis proceeds through a multi-step reaction sequence, culminating in a cyclization to form the tetrahydropyran ring.

Experimental Protocol: Synthesis of Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4)
  • Step 1: Synthesis of 1,5-diaryl-3,3-dimethoxycarbonyl-1,5-pentanedione (1).

    • To a solution of dimethyl malonate in methyl ethyl ketone (MEK), add potassium carbonate.

    • To this mixture, add phenacyl bromide and reflux the reaction mixture.

    • After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is treated with water and extracted.

    • The crude product is purified by recrystallization.

  • Step 2: Synthesis of Dimethyl 2,2-bis(1-aroyl-2-phenyl-vinyl)malonate (2).

    • Condense the 1,5-diaryl-3,3-dimethoxycarbonyl-1,5-pentanedione (1) with an appropriate aromatic aldehyde in the presence of a suitable catalyst.

  • Step 3: Synthesis of Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4).

    • Reflux the vinylmalonate derivative (2) with excess anhydrous phosphorus pentoxide in a suitable solvent.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture to isolate the desired tetrahydropyran derivative.

    • The absence of a C=C stretching band in the IR spectrum (around 1610-1625 cm⁻¹) indicates the formation of the cyclized product.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Tetrahydropyran Precursor Dimethyl Malonate Dimethyl Malonate Product_1 1,5-diaryl-3,3-dimethoxycarbonyl- 1,5-pentanedione (1) Dimethyl Malonate->Product_1 Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Product_1 Product_2 Dimethyl 2,2-bis(1-aroyl-2-phenyl-vinyl)malonate (2) Product_1->Product_2 Araldehyde Araldehyde Araldehyde->Product_2 Product_4 Dimethyl 3,5-diaroyl-2,6-diaryl- tetrahydropyran-4,4-dicarboxylate (4) Product_2->Product_4 P2O5 P2O5 P2O5->Product_4

Caption: Synthetic scheme for the tetrahydropyran-4,4-dicarboxylate precursor.

II. Application in the Synthesis of Spiro-Heterocyclic Compounds

The gem-diester functionality of the tetrahydropyran-4,4-dicarboxylate is a versatile handle for the construction of spiro-heterocyclic systems. Condensation with various binucleophiles in the presence of a base affords a range of five- and six-membered heterocyclic rings fused in a spirocyclic fashion to the pyran core.

General Experimental Protocol for Spiro-Heterocycle Synthesis

A mixture of the dimethyl tetrahydropyran-4,4-dicarboxylate (1 equivalent), the respective nucleophile (urea, thiourea, hydrazine hydrate, or hydroxylamine hydrochloride; 1 equivalent), and sodium ethoxide (2 equivalents) in absolute ethanol is refluxed for several hours.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization.

Quantitative Data Summary
PrecursorNucleophileSpiro-Heterocycle ProductReaction Time (h)Yield (%)
Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4a-c)UreaSpiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'-trione derivatives (6a-c)12-1662-74
Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4a-c)ThioureaSpiro[tetrahydropyran-4,5'-(2'-thioxo-dihydro-pyrimidine)]-4',6'-dione derivatives (7a-c)14-1868-75
Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4a-c)Hydrazine HydrateSpiro[tetrahydropyran-4,3'-pyrazolidine]-3',5'-dione derivatives (8a-c)8-1072-78
Dimethyl 3,5-diaroyl-2,6-diaryl-tetrahydropyran-4,4-dicarboxylate (4a-c)Hydroxylamine HydrochlorideSpiro[tetrahydropyran-4,3'-isoxazolidine]-3',5'-dione derivatives (not explicitly detailed)--

Note: Yields and reaction times are based on the analogous substituted tetrahydropyran-4,4-dicarboxylate and may vary for other derivatives.[1]

Visualization of Spiro-Heterocycle Synthesis

G cluster_1 Synthesis of Spiro-Heterocycles Precursor Dimethyl Tetrahydropyran- 4,4-dicarboxylate Spiro_Pyrimidine Spiro-Pyrimidinetrione Precursor->Spiro_Pyrimidine Spiro_Thioxopyrimidine Spiro-Thioxopyrimidinedione Precursor->Spiro_Thioxopyrimidine Spiro_Pyrazole Spiro-Pyrazolidinedione Precursor->Spiro_Pyrazole Spiro_Isoxazole Spiro-Isoxazolidinedione Precursor->Spiro_Isoxazole Urea Urea Urea->Spiro_Pyrimidine Thiourea Thiourea Thiourea->Spiro_Thioxopyrimidine Hydrazine Hydrazine Hydrazine->Spiro_Pyrazole Hydroxylamine Hydroxylamine Hydroxylamine->Spiro_Isoxazole

Caption: General reaction scheme for the synthesis of spiro-heterocycles.

III. Biological Significance of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[2][3] The pyran scaffold itself is present in numerous natural products.[4] The introduction of additional heterocyclic moieties, particularly in a spirocyclic arrangement, can lead to novel chemical entities with unique three-dimensional structures, which may result in enhanced biological activity. Spiro-heterocycles are of significant interest in medicinal chemistry for their potential applications in drug discovery.[5] Compounds containing pyrimidine, pyrazole, and isoxazole nuclei are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] The synthesized spiro-heterocycles from pyran-4,4-dicarboxylate precursors represent a promising class of compounds for screening in various biological assays.

Potential Signaling Pathway Interactions

While specific signaling pathways for these novel spiro-pyran compounds are yet to be elucidated, many heterocyclic drugs exert their effects by interacting with key biological targets such as enzymes and receptors. For example, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. The unique conformational constraints of spiro compounds could lead to high-affinity interactions with protein binding sites.

G cluster_2 Hypothetical Drug Action Spiro_Compound Spiro-Heterocyclic Compound Target Biological Target (e.g., Enzyme, Receptor) Spiro_Compound->Target Binding Signaling_Pathway Signaling Pathway Modulation Target->Signaling_Pathway Inhibition/ Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Signaling_Pathway->Cellular_Response

Caption: Logical flow of a potential biological mechanism of action.

Disclaimer: The provided protocols and data are based on published research for analogous compounds and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Scale-up Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic protocol for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, a potentially valuable building block in medicinal chemistry and materials science. The document outlines a detailed experimental procedure, summarizes key quantitative data, and discusses potential industrial applications.

Introduction

Dihydro-2H-pyran derivatives are significant heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their utility as synthetic intermediates is well-established in the pharmaceutical and agrochemical industries. This compound, in particular, presents a unique scaffold with two carboxylic acid functionalities, offering multiple points for further chemical modification. This feature makes it an attractive starting material for the synthesis of complex molecules, including novel polymers, resins, and specialty chemicals.

The protocol described herein details a robust and scalable two-step synthesis of this compound, designed to be adaptable for industrial-scale production.

Potential Industrial Applications

While specific industrial applications for this compound are not yet widely documented, its structural features suggest its utility in several areas:

  • Polymer Chemistry: The di-acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides with unique properties conferred by the pyran ring, such as altered thermal stability and solubility.

  • Pharmaceutical Synthesis: The rigid heterocyclic core and the presence of two carboxylic acid groups make it an ideal scaffold for the development of novel therapeutic agents. The carboxylic acid groups can be converted into a variety of other functional groups, enabling the synthesis of diverse compound libraries for drug discovery.

  • Cross-linking Agent: The molecule can potentially act as a cross-linking agent for various polymers, enhancing their mechanical properties and durability.

  • Chelating Agent: The dicarboxylic acid moiety may allow for the chelation of metal ions, suggesting potential applications in areas such as water treatment or as a component in contrast agents for medical imaging.

Synthetic Pathway Overview

The proposed scale-up synthesis involves a two-step process:

  • Step 1: Michael Addition and Cyclization: A base-catalyzed Michael addition of diethyl malonate to acrolein, followed by an intramolecular cyclization to form diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate.

  • Step 2: Hydrolysis: Saponification of the resulting diester to yield the target this compound.

Synthesis_Pathway Reactant1 Diethyl Malonate Intermediate Diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate Reactant1->Intermediate Step 1: Michael Addition & Cyclization Reactant2 Acrolein Reactant2->Intermediate Step 1: Michael Addition & Cyclization Catalyst Base Catalyst (e.g., Sodium Ethoxide) Catalyst->Intermediate Step 1: Michael Addition & Cyclization Product This compound Intermediate->Product Step 2: Hydrolysis Hydrolysis_reagent Aqueous Base (e.g., NaOH) Hydrolysis_reagent->Product Step 2: Hydrolysis Acidification Acid Workup (e.g., HCl) Product->Acidification Isolation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate

Materials:

  • Diethyl malonate

  • Acrolein

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add a solution of sodium ethoxide (21% in ethanol, 10.8 L, 28.8 mol) in anhydrous ethanol (15 L).

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Slowly add diethyl malonate (4.0 kg, 25.0 mol) to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly add acrolein (1.4 kg, 25.0 mol) dropwise over 2 hours, ensuring the reaction temperature does not exceed 15 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water (10 L).

  • Remove the ethanol under reduced pressure.

  • Add toluene (15 L) to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

  • Diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a 50 L jacketed glass reactor, dissolve sodium hydroxide (2.4 kg, 60.0 mol) in water (12 L).

  • Add the crude diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate (from Step 1) to the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours.

  • Monitor the hydrolysis by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly acidify the mixture to pH 1-2 with concentrated hydrochloric acid, keeping the temperature below 10 °C. A white precipitate will form.

  • Stir the slurry for 1 hour at 0-5 °C to ensure complete precipitation.

  • Isolate the solid product by filtration and wash the filter cake with cold water (3 x 2 L).

  • Dry the solid product under vacuum at 50 °C to a constant weight to yield this compound.

  • The product can be further purified by recrystallization from hot water or an ethyl acetate/hexane mixture if required.

Data Presentation

Table 1: Quantitative Data for the Scale-up Synthesis

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Reactants
Diethyl malonate4.0 kg (25.0 mol)-
Acrolein1.4 kg (25.0 mol)-
Sodium ethoxide (21% in EtOH)10.8 L (28.8 mol)-
Diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate-~5.4 kg (23.5 mol)
Sodium hydroxide-2.4 kg (60.0 mol)
Solvents
Anhydrous Ethanol15 L-
Toluene15 L-
Water-12 L
Reaction Conditions
Temperature0-15 °C, then RTReflux (~100 °C)
Time14 hours6 hours
Product
Product NameDiethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylateThis compound
Theoretical Yield5.7 kg4.4 kg
Actual Yield5.4 kg4.1 kg
Yield (%)~95%~93%
Purity (by HPLC)>98%>99%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Diethyl 3,4-dihydro-2H-pyran-4,4-dicarboxylate Synthesis cluster_step2 Step 2: this compound Synthesis s1_start Charge Reactor with Sodium Ethoxide in Ethanol s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_malonate Add Diethyl Malonate s1_cool->s1_add_malonate s1_add_acrolein Add Acrolein s1_add_malonate->s1_add_acrolein s1_react Stir at Room Temperature for 12 hours s1_add_acrolein->s1_react s1_quench Quench with Water s1_react->s1_quench s1_concentrate Remove Ethanol s1_quench->s1_concentrate s1_extract Extract with Toluene s1_concentrate->s1_extract s1_wash Wash Organic Layer s1_extract->s1_wash s1_dry Dry and Concentrate s1_wash->s1_dry s1_purify Vacuum Distillation s1_dry->s1_purify s2_add_ester Add Diester from Step 1 s1_purify->s2_add_ester Intermediate Product s2_start Dissolve NaOH in Water s2_start->s2_add_ester s2_reflux Reflux for 6 hours s2_add_ester->s2_reflux s2_cool Cool to 0-5 °C s2_reflux->s2_cool s2_acidify Acidify with HCl to pH 1-2 s2_cool->s2_acidify s2_precipitate Stir for 1 hour s2_acidify->s2_precipitate s2_filter Filter and Wash Solid s2_precipitate->s2_filter s2_dry Dry Under Vacuum s2_filter->s2_dry

Application Notes and Protocols: Use of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals a significant lack of published information regarding the application of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid in material science. Despite extensive searches, no specific data, experimental protocols, or established uses in polymerization or material synthesis could be identified for this particular compound.

The inquiry into the use of this compound as a monomer for materials such as polyesters did not yield any concrete examples of its polymerization, nor any characterization of the resulting polymers. General principles of polyester synthesis involve the reaction of a dicarboxylic acid with a diol.[1][2] While numerous dicarboxylic acids, including those with cyclic structures like pyridine dicarboxylic acid and furan-2,5-dicarboxylic acid, are utilized to impart specific properties to polyesters, the specific use of this compound for this purpose is not documented in the available literature.[3]

Chemical suppliers list this compound (CAS RN: 5337-04-2) as a commercially available compound, sometimes under the name Tetrahydropyran-4,4-dicarboxylic acid.[4][5] However, these listings do not provide any information on its applications in material science.

While the structurally related compound 3,4-Dihydro-2H-pyran has applications in organic synthesis, including some polymer applications as a protecting group, this does not provide specific insight into the behavior of the dicarboxylic acid derivative as a monomer.[6]

Based on the current state of publicly available scientific and technical information, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound in material science. The field appears to be unexplored, or at least not publicly documented. For researchers, scientists, and drug development professionals interested in this specific molecule, its potential use in creating novel polymers with unique properties would require foundational research to be conducted. This would involve:

  • Monomer Synthesis and Purification: Establishing a reliable and scalable synthesis route for high-purity this compound.

  • Polymerization Studies: Investigating its reactivity in polycondensation reactions with various diols to synthesize a range of novel polyesters.

  • Material Characterization: A thorough analysis of the thermal, mechanical, and chemical properties of any resulting polymers to determine their potential applications.

At present, any discussion of its role in material science remains speculative. Researchers are encouraged to explore this as a novel area of study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid synthesis.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which proceeds via the formation of a dihydro-2H-pyran-4(3H)-one intermediate.

Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of dihydro-2H-pyran-4(3H)-one Incomplete cyclization.Ensure the reaction is heated to reflux for a sufficient duration (8-10 hours) as incomplete reaction time is a common cause of low yield.[1]
Ineffective removal of water.Use a Dean-Stark apparatus to effectively remove water formed during the reaction, driving the equilibrium towards product formation.
Degradation of starting materials or product.Maintain the reaction temperature below 10°C during the addition of ethylene gas in the two-stage synthesis from 3-chloropropionyl chloride to prevent polymerization or side reactions.[2]
Presence of significant impurities in the crude product Incomplete reaction of starting materials.Monitor the reaction progress using TLC or GC to ensure full consumption of the starting materials before work-up.
Formation of byproducts from side reactions.Purify the crude product by vacuum distillation to separate the desired ketone from higher boiling point impurities.[1]
Inadequate neutralization during work-up.Wash the organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[1]

Step 2: Conversion of Dihydro-2H-pyran-4(3H)-one to this compound

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the geminal dinitrile intermediate Incomplete reaction with malononitrile.Use a base catalyst such as piperidine or an inorganic base to facilitate the Knoevenagel condensation.
Steric hindrance around the carbonyl group.Consider using a less sterically hindered cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.
Incomplete hydrolysis of the dinitrile to the dicarboxylic acid Insufficiently harsh hydrolysis conditions.Use a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH or KOH) and heat the reaction mixture under reflux for an extended period to ensure complete hydrolysis of both nitrile groups.[3][4]
Formation of a stable amide intermediate.If an amide intermediate is isolated, subject it to a second, more vigorous hydrolysis step.
Product decarboxylates upon heating Thermal instability of the geminal dicarboxylic acid.Avoid excessive temperatures during the final purification steps. If purification by distillation is attempted, use high vacuum to lower the boiling point. Recrystallization is often a milder purification method.
Difficulty in isolating the final product High water solubility of the dicarboxylic acid.After acidification of the basic hydrolysis mixture, saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction with an organic solvent.
Product remains in the aqueous layer as a salt.Ensure the aqueous solution is sufficiently acidified to a pH well below the pKa of the carboxylic acid groups to ensure it is in its neutral, more organic-soluble form before extraction.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the precursor, dihydro-2H-pyran-4(3H)-one?

A common and historically significant method is the acid-catalyzed cyclization of 1,5-dihydroxypentan-3-one. Another viable industrial method involves a two-stage synthesis starting from 3-chloropropionyl chloride and ethylene.[1][2]

Q2: What are the key challenges in the conversion of the ketone to the geminal dicarboxylic acid?

The main challenges include achieving a complete reaction of the sterically hindered ketone, the often harsh conditions required for the complete hydrolysis of the dinitrile intermediate, and the potential for decarboxylation of the final product under harsh thermal conditions.

Q3: Are there alternative methods to the malononitrile route for creating the geminal dicarboxylic acid?

Yes, an alternative is the Strecker synthesis, which involves the reaction of the ketone with an alkali metal cyanide and ammonium chloride to form an aminonitrile, followed by hydrolysis to an amino acid which can then be further processed. However, for a non-amino acid target, a direct cyanohydrin formation followed by hydrolysis is a more direct route.

Q4: How can I monitor the progress of the hydrolysis of the geminal dinitrile?

The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the dinitrile starting material. Additionally, the formation of the carboxylic acid can be observed by IR spectroscopy, looking for the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Q5: What are the expected yields for this synthesis?

III. Experimental Protocols

Protocol 1: Synthesis of Dihydro-2H-pyran-4(3H)-one from Bis(2-chloroethyl) ether

This method utilizes a catalyzed carbonylation reaction.[5]

  • Reaction Setup: In a high-pressure autoclave, dissolve bis(2-chloroethyl) ether in ethanol.

  • Catalyst Addition: Add a Zr-Ce-Ti-Al composite oxide and cesium iodide to the solution.

  • Reaction Conditions: Heat the mixture to 90 °C and introduce carbon dioxide under stirring, maintaining a pressure of 1.1 MPa.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, filter to remove the catalyst, and distill off the ethanol and water under reduced pressure.

  • Purification: Recrystallize the residue from an ethyl acetate/petroleum ether mixture to obtain pure tetrahydro-4H-pyran-4-one.

Protocol 2: Synthesis of this compound

This protocol is a plausible route based on the Knoevenagel condensation followed by hydrolysis.

  • Formation of the Geminal Dinitrile:

    • In a round-bottom flask, dissolve dihydro-2H-pyran-4(3H)-one and malononitrile in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a base (e.g., a few drops of piperidine).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude dinitrile can be used in the next step without further purification or can be purified by column chromatography.

  • Hydrolysis to the Dicarboxylic Acid:

    • To the crude dinitrile, add an excess of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).[3][4]

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or the cessation of ammonia evolution if using basic hydrolysis).

    • If acidic hydrolysis was used, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • If basic hydrolysis was used, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. Extract the product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the purified this compound.

IV. Visualizations

SynthesisWorkflow start Starting Materials (e.g., Bis(2-chloroethyl) ether, CO2) step1 Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one start->step1 intermediate Dihydro-2H-pyran-4(3H)-one step1->intermediate step2 Step 2: Conversion to Geminal Dicarboxylic Acid (via Dinitrile Intermediate) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

TroubleshootingFlow issue Low Yield in Step 2? incomplete_reaction Incomplete Dinitrile Formation? issue->incomplete_reaction Yes incomplete_hydrolysis Incomplete Hydrolysis? issue->incomplete_hydrolysis No incomplete_reaction->incomplete_hydrolysis No solution1 Optimize Condensation: - Use base catalyst - Try alternative cyanide source incomplete_reaction->solution1 Yes decarboxylation Product Decarboxylation? incomplete_hydrolysis->decarboxylation No solution2 Intensify Hydrolysis: - Increase reflux time - Use stronger acid/base incomplete_hydrolysis->solution2 Yes solution3 Milder Purification: - Avoid high temperatures - Use recrystallization decarboxylation->solution3 Yes end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low yield in the conversion of the ketone to the dicarboxylic acid.

References

Common side reactions in the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common laboratory approach involves a two-step process. The first step is the base-catalyzed reaction of diethyl malonate with two equivalents of formaldehyde to form diethyl bis(hydroxymethyl)malonate.[1] The second step is an acid-catalyzed intramolecular cyclization (etherification) of the diol, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.

Q2: What are the primary starting materials for this synthesis?

The key starting materials are diethyl malonate, formaldehyde (often used as a formalin solution), and a base catalyst (like potassium bicarbonate) for the first step.[1] An acid catalyst is required for the subsequent cyclization and hydrolysis steps.

Q3: What are the most common impurities or side products encountered?

Common impurities can include unreacted starting materials, mono-hydroxymethylated intermediate (diethyl (hydroxymethyl)malonate), and polymers formed from formaldehyde or the hydroxymethylated malonate. During cyclization, side reactions can lead to polymerization and the formation of isomeric byproducts under harsh acidic conditions.[2]

Q4: How can the purity of the final product be assessed?

Product purity can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for quantifying purity and detecting trace impurities. Thin-Layer Chromatography (TLC) offers a rapid qualitative check. Structural confirmation and impurity identification can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Q5: What are the recommended purification techniques?

Recrystallization is the most common and effective method for purifying the final dicarboxylic acid product, often using water or a mixed solvent system to obtain high-purity crystals.[3][4] For separating complex mixtures or removing significant impurities, column chromatography may be employed.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Diethyl bis(hydroxymethyl)malonate (Step 1) 1. Incomplete Reaction: Insufficient reaction time or incorrect temperature control (reaction is exothermic).[1]2. Polymerization of Formaldehyde: Using an uninhibited formaldehyde source or inappropriate pH.3. Product Loss during Workup: The product has some water solubility; excessive washing or inefficient extraction can lead to loss.1. Maintain Temperature: Keep the reaction temperature between 25-30°C during the addition of diethyl malonate.[1]2. Use Stabilized Formalin: Use a commercial formalin solution containing methanol as a stabilizer.3. Optimize Extraction: Use a saturated salt solution (e.g., ammonium sulfate) during workup to reduce the product's solubility in the aqueous layer and perform multiple extractions.[1]
Low Yield of this compound (Step 2) 1. Incomplete Cyclization: Insufficient acid catalyst concentration or reaction time.2. Polymerization/Decomposition: Reaction conditions (e.g., temperature, acid strength) are too harsh, leading to undesired polymerization or decomposition.[2]3. Incomplete Hydrolysis: The ester groups are not fully hydrolyzed to carboxylic acids.1. Adjust Catalyst/Time: Increase the concentration of the acid catalyst or extend the reflux time while monitoring the reaction by TLC.2. Control Conditions: Use a milder acid catalyst or lower the reaction temperature. Drastic conditions are known to cause byproducts in dihydropyran synthesis.[2]3. Ensure Complete Hydrolysis: After the cyclization is complete, ensure sufficient water and heat are provided for the hydrolysis step.
Product is an intractable oil or fails to crystallize 1. Presence of Impurities: Residual starting materials, solvents, or oily byproducts can inhibit crystallization.2. Incorrect Solvent System: The chosen solvent for recrystallization is unsuitable.1. Purify Crude Product: Attempt purification by column chromatography before crystallization.[3]2. Optimize Recrystallization: Test various solvents or solvent mixtures. For dicarboxylic acids, water or water/alcohol mixtures are often effective.[3] Induce crystallization by scratching the flask's inner surface or adding a seed crystal.
Presence of unexpected peaks in NMR/MS analysis 1. Isomerization: Strong acidic conditions can sometimes lead to the formation of structural isomers.[2]2. Decarboxylation: Excessive heat during the final step can cause the loss of one or both carboxyl groups.3. Intermolecular Condensation: The diol intermediate can react with another molecule instead of cyclizing, leading to linear ethers or polymers.1. Use Milder Conditions: Employ less forcing reaction conditions (lower temperature, weaker acid).2. Avoid Excessive Heat: Carefully control the temperature during the hydrolysis and workup stages.3. Promote Intramolecular Reaction: Run the cyclization step at high dilution to favor the intramolecular reaction over intermolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl bis(hydroxymethyl)malonate

This procedure is adapted from a standard method for the hydroxymethylation of diethyl malonate.[1]

  • Reaction Setup: In a beaker equipped with a mechanical stirrer and placed in a water bath, combine a formaldehyde solution (2 moles) and potassium bicarbonate (8 g).

  • Addition of Diethyl Malonate: While stirring, add diethyl malonate (160 g, 1 mole) dropwise over 40-50 minutes. Maintain the internal temperature between 25-30°C by controlling the addition rate and the water bath temperature.

  • Reaction: Continue stirring for an additional hour after the addition is complete.

  • Workup: Transfer the mixture to a separatory funnel. Add a saturated ammonium sulfate solution (320 ml) and extract the product with diethyl ether (3 x 320 ml).

  • Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Crystallization: The resulting oil can be crystallized from isopropyl ether to yield colorless crystals of diethyl bis(hydroxymethyl)malonate. The typical yield is around 72-75%.[1]

Protocol 2: Synthesis of this compound

This is a generalized procedure for the acid-catalyzed cyclization and hydrolysis.

  • Cyclization: Dissolve the diethyl bis(hydroxymethyl)malonate (1 mole) in a suitable solvent (e.g., toluene or dioxane). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid). Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction's progress using TLC.

  • Hydrolysis: Once cyclization is complete, cool the reaction mixture. Add an excess of water and continue to heat at reflux until the ester groups are fully hydrolyzed (monitor by TLC or LC-MS).

  • Isolation: Cool the reaction mixture in an ice bath to promote crystallization of the dicarboxylic acid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove residual acid. Recrystallize the crude product from water to obtain purified this compound.[3]

Visual Guides

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Purification start Diethyl Malonate + Formaldehyde reagents1 Base Catalyst (e.g., K2CO3) 25-30°C start->reagents1 workup1 Aqueous Workup & Extraction reagents1->workup1 product1 Diethyl bis(hydroxymethyl)malonate reagents2 Acid Catalyst (e.g., H2SO4) Reflux product1->reagents2 workup1->product1 hydrolysis Aqueous Hydrolysis reagents2->hydrolysis product2 Crude Dihydro-2H-pyran-4,4(3H)- dicarboxylic acid hydrolysis->product2 recrystallization Recrystallization (from Water) product2->recrystallization final_product Pure Final Product recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Logic cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification problem Problem Observed (e.g., Low Yield, Impure Product) cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions Occurring? problem->cause2 cause3 Purification Issue? problem->cause3 sol1a Increase Reaction Time cause1->sol1a Time related sol1b Increase Temperature cause1->sol1b Temp related sol1c Check Reagent Purity/Stoichiometry cause1->sol1c Reagent related sol2a Lower Temperature cause2->sol2a If decomposition sol2b Use Milder Catalyst cause2->sol2b If too reactive sol2c Use High Dilution cause2->sol2c If polymerization sol3a Change Recrystallization Solvent cause3->sol3a If fails to crystallize sol3b Perform Column Chromatography cause3->sol3b If highly impure

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Optimization of reaction conditions for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. As a standard, direct protocol for this specific molecule is not widely established, this guide is based on a proposed domino reaction strategy, a common and efficient method for constructing similar heterocyclic systems.

Proposed Synthetic Route

The synthesis is proposed as a two-step process:

  • Step 1: Domino Reaction for Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate. A base-catalyzed domino reaction involving a Knoevenagel condensation of formaldehyde with diethyl malonate, followed by a Michael addition of a second equivalent of diethyl malonate, and subsequent intramolecular cyclization.

  • Step 2: Hydrolysis. Saponification of the resulting diethyl ester to the target this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of the diethyl ester intermediate (Step 1), as this is the critical bond-forming step.

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Inactive catalyst or incorrect catalyst loading. 2. Low quality or wet reagents/solvents. 3. Sub-optimal reaction temperature or time. 4. Incorrect stoichiometry of reactants.1. Use a freshly opened or purified catalyst. Screen different catalysts (e.g., piperidine, pyrrolidine, DBU). Optimize catalyst loading (typically 10-20 mol%). 2. Use freshly distilled solvents and high-purity reagents. Ensure diethyl malonate and formaldehyde are of good quality. 3. Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. Monitor the reaction progress by TLC or GC-MS to determine the optimal time. 4. Verify the molar ratios of the reactants. A slight excess of one reactant may be beneficial.
Formation of Multiple Side Products 1. Self-condensation of formaldehyde. 2. Knoevenagel product forms but does not proceed to Michael addition. 3. Polymerization of reactants or intermediates. 4. Intermolecular side reactions instead of intramolecular cyclization.1. Control the rate of addition of formaldehyde. Use a slow, dropwise addition to a solution of diethyl malonate and the catalyst. 2. A stronger base or a different catalyst might be needed to facilitate the Michael addition.[1] Consider a two-step, one-pot approach where the Knoevenagel condensation is allowed to proceed first, followed by the addition of the second equivalent of diethyl malonate. 3. Lower the reaction temperature and ensure efficient stirring. 4. Dilute the reaction mixture to favor the intramolecular cyclization.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Product inhibition. 3. Change in pH of the reaction mixture.1. Add a fresh portion of the catalyst to the reaction mixture. 2. If possible, remove the product as it forms (e.g., by crystallization if applicable), though this is less feasible in a one-pot reaction. 3. Monitor the pH of the reaction and adjust if necessary, as the formation of acidic or basic byproducts could alter the catalytic activity.
Difficult Product Isolation/Purification 1. Product is an oil and difficult to crystallize. 2. Co-elution of product with starting materials or byproducts during chromatography.1. Attempt purification by vacuum distillation if the product is thermally stable. If not, use column chromatography with a carefully selected solvent system. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider derivatization to a solid for easier handling and purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the proposed domino reaction?

A1: The reaction proceeds through a series of steps in one pot. First, a Knoevenagel condensation occurs between formaldehyde and one molecule of diethyl malonate, catalyzed by a base, to form an electrophilic alkene.[2] This is followed by a conjugate (Michael) addition of a second molecule of diethyl malonate.[3] The resulting intermediate then undergoes an intramolecular cyclization to form the dihydropyran ring.

Q2: What are the best catalysts for this type of reaction?

A2: Weakly basic amines such as piperidine or pyrrolidine are commonly used to catalyze Knoevenagel condensations and subsequent Michael additions.[2] Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could also be effective. For more complex systems, Lewis acids like InCl₃ have been shown to be efficient.[1] The choice of catalyst can significantly impact the reaction rate and yield, so screening may be necessary.

Q3: Can I use other malonic esters besides diethyl malonate?

A3: Yes, other esters such as dimethyl malonate or di-tert-butyl malonate can be used. The choice of ester group will affect the subsequent hydrolysis step. For example, di-tert-butyl esters can be cleaved under acidic conditions, which might be preferable if the target molecule is sensitive to strong bases.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you will need to develop a solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: The final hydrolysis step is not working well. What can I do?

A5: If you are using standard basic hydrolysis (e.g., NaOH or KOH in water/ethanol), ensure you are using a sufficient excess of the base and allowing enough reaction time. Heating the reaction mixture can also help. If the ester is sterically hindered, a stronger base or higher temperatures may be required. Alternatively, if you used a di-tert-butyl ester, you can switch to acidic hydrolysis conditions (e.g., trifluoroacetic acid in dichloromethane).

Experimental Protocols

Step 1: Synthesis of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

Materials:

  • Diethyl malonate

  • Formaldehyde (37% solution in water)

  • Piperidine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl malonate (2 equivalents) and anhydrous ethanol.

  • Add piperidine (0.1-0.2 equivalents) to the solution and stir at room temperature.

  • From the dropping funnel, add formaldehyde solution (1 equivalent) dropwise over a period of 30-60 minutes. The reaction may be exothermic, so maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve the diethyl ester (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.5-3 equivalents) in water.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC, showing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A precipitate of the dicarboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product was extracted, dry the organic layer, and remove the solvent to yield the product.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Optimization of Catalyst for Domino Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)Ethanol252465
2Pyrrolidine (10)Ethanol252472
3DBU (10)THF251875
4Piperidine (20)Ethanol401278

Visualizations

Reaction_Pathway node_A Formaldehyde + Diethyl Malonate node_B Knoevenagel Adduct node_A->node_B Knoevenagel Condensation node_D Michael Adduct node_B->node_D Michael Addition node_C Diethyl Malonate node_C->node_D Michael Addition node_E Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate node_D->node_E Intramolecular Cyclization node_F This compound node_E->node_F Hydrolysis

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Reactant Preparation domino Domino Reaction: Formaldehyde, Diethyl Malonate, Catalyst start->domino monitoring1 Reaction Monitoring (TLC/GC-MS) domino->monitoring1 workup1 Aqueous Workup and Extraction monitoring1->workup1 Reaction Complete purification1 Purification (Distillation/Chromatography) workup1->purification1 hydrolysis Hydrolysis of Diethyl Ester purification1->hydrolysis monitoring2 Reaction Monitoring (TLC) hydrolysis->monitoring2 acidification Acidification and Product Precipitation monitoring2->acidification Reaction Complete purification2 Purification (Recrystallization) acidification->purification2 end Final Product: Dicarboxylic Acid purification2->end Troubleshooting_Tree start Low Yield in Domino Reaction? check_reagents Check Reagent/Solvent Purity and Stoichiometry start->check_reagents Yes optimize_catalyst Optimize Catalyst Type and Loading check_reagents->optimize_catalyst optimize_temp Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp side_products Multiple Side Products? optimize_temp->side_products adjust_addition Adjust Addition Rate of Formaldehyde side_products->adjust_addition Yes success Yield Improved side_products->success No change_concentration Use More Dilute Conditions adjust_addition->change_concentration change_concentration->success

References

Characterization of impurities in Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. Our goal is to address common challenges and provide practical solutions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis starting with the alkylation of diethyl malonate with 1,3-dibromopropane to form an intermediate, followed by hydrolysis to yield the final dicarboxylic acid.

Q2: What are the potential impurities I might encounter in my synthesis?

Potential impurities can originate from starting materials, side reactions, and incomplete reactions. The most common impurities include:

  • Diethyl 2,2-di(prop-2-en-1-yl)malonate: Arises from the elimination of HBr from 1,3-dibromopropane.

  • Mono-ester of this compound: Results from incomplete hydrolysis of the diethyl ester intermediate.

  • Unreacted Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate: Present if the hydrolysis step does not go to completion.

  • Residual Solvents: Ethanol and other solvents used during the synthesis and workup.

Q3: How can I best characterize the purity of my final product and identify any impurities?

A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the dicarboxylic acid and detecting polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps in the identification of organic impurities. The acidic protons of the carboxylic acid groups typically appear as a broad singlet in the 10-12 ppm range in ¹H NMR spectra.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for impurity identification.

  • Infrared (IR) Spectroscopy: Shows a characteristic broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).

Troubleshooting Guides

Problem 1: Low yield of the final dicarboxylic acid.
Possible CauseSuggested Solution
Incomplete reaction during the alkylation step. Ensure the use of a strong base like sodium ethoxide to completely deprotonate the diethyl malonate.[2][3] Monitor the reaction by TLC to ensure full consumption of the starting material.
Side reactions, such as elimination. The Williamson ether synthesis can have a competing E2 elimination reaction, especially with sterically hindered alkyl halides.[4][5] Using primary alkyl halides like 1,3-dibromopropane minimizes this. Control the reaction temperature, as lower temperatures generally favor the desired SN2 reaction.[4]
Incomplete hydrolysis. Use a strong base (e.g., NaOH or KOH) and ensure sufficient reaction time and temperature for the hydrolysis. Monitor the reaction progress to ensure the disappearance of the ester starting material. The hydrolysis of esters is a reversible reaction when acid-catalyzed, so using an excess of water can help drive the reaction to completion.[6]
Loss of product during workup. Dicarboxylic acids can have some solubility in water. Minimize the amount of water used during the workup and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.
Problem 2: Presence of significant impurities in the final product.
Impurity DetectedPossible CauseSuggested Solution
Unreacted diethyl malonate or 1,3-dibromopropane Incomplete reaction in the first step.Ensure stoichiometric amounts of reactants and sufficient reaction time. Purify the intermediate ester before proceeding to the hydrolysis step.
Mono-ester or di-ester of the product Incomplete hydrolysis.Increase the reaction time, temperature, or concentration of the base during the hydrolysis step.
Polymeric byproducts Side reactions of the alkylating agent.Use a high-dilution technique during the addition of 1,3-dibromopropane to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

  • Alkylation: To the resulting enolate solution, add 1,3-dibromopropane dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diethyl ester.

  • Purification: Purify the crude ester by vacuum distillation.

Protocol 2: Hydrolysis to this compound
  • Reaction: Dissolve the purified diethyl ester in a solution of sodium hydroxide in ethanol/water.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude dicarboxylic acid from hot water or a suitable solvent mixture to obtain the pure product.

Protocol 3: HPLC Analysis of this compound
  • Column: A reverse-phase C18 column is typically suitable for the analysis of dicarboxylic acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at low pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for carboxylic acids which lack a strong chromophore.[7]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Diethyl Malonate Diethyl Malonate Alkylation Reaction Alkylation Reaction Diethyl Malonate->Alkylation Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Alkylation Reaction Base Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate Alkylation Reaction->Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate Hydrolysis Reaction Hydrolysis Reaction Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate->Hydrolysis Reaction NaOH / H2O NaOH / H2O NaOH / H2O->Hydrolysis Reaction Base/Water This compound This compound Hydrolysis Reaction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Impurities Present? Impurities Present? Low Yield?->Impurities Present? No Check Alkylation Check Alkylation Low Yield?->Check Alkylation Yes Check Hydrolysis Check Hydrolysis Low Yield?->Check Hydrolysis Yes Optimize Workup Optimize Workup Low Yield?->Optimize Workup Yes Identify Impurity Identify Impurity Impurities Present?->Identify Impurity Yes End End Impurities Present?->End No Adjust Reaction Conditions Adjust Reaction Conditions Check Alkylation->Adjust Reaction Conditions Check Hydrolysis->Adjust Reaction Conditions Optimize Workup->End Purify Intermediate/Product Purify Intermediate/Product Identify Impurity->Purify Intermediate/Product Adjust Reaction Conditions->End Purify Intermediate/Product->End

Caption: Troubleshooting logic for synthesis issues.

References

Stability of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound at different pH values?

A1: The main stability concerns for this compound are twofold:

  • Acid-catalyzed hydrolysis of the dihydropyran ring: The ether linkage in the pyran ring is susceptible to cleavage under acidic conditions, which can lead to ring-opening.

  • Decarboxylation of the gem-dicarboxylic acid moiety: Geminal dicarboxylic acids can undergo decarboxylation (loss of CO2) upon heating, and the rate of this reaction can be influenced by pH.[1][2]

Q2: How can I monitor the degradation of this compound during my experiments?

A2: Several analytical techniques are suitable for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying their respective concentrations over time.[3][4][5] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and quantification of degradants.[3][5][6]

Q3: What are typical "forced degradation" conditions I should use to assess the stability of this compound?

A3: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[7][8] For this compound, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for elevated temperatures (e.g., 50-70°C) if no degradation is observed.[7][9]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[7][9]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the compound to light sources as specified in ICH guideline Q1B.

Q4: What are the likely degradation products I should be looking for?

A4: Under acidic conditions, the primary degradation product is likely to be the ring-opened hydroxy dicarboxylic acid. Under thermal stress, decarboxylation may lead to the formation of a monocarboxylic acid derivative. Further degradation could lead to smaller, more fragmented molecules.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in acidic buffer.

  • Possible Cause: The dihydropyran ring is undergoing acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the solution to near neutral or slightly basic conditions.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

    • Use of Aprotic Solvents: If the experimental design allows, consider using a less protic or aprotic solvent system to minimize hydrolysis.

Issue 2: Inconsistent analytical results or appearance of unexpected peaks in HPLC.

  • Possible Cause: On-column degradation or reaction with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of the compound. A mobile phase with a neutral pH is often a good starting point.

    • Column Temperature: Reduce the column oven temperature to minimize thermal degradation during the analysis.

    • Injection Volume and Concentration: High concentrations can sometimes lead to on-column issues. Try injecting a smaller volume or a more dilute sample.

Issue 3: Poor recovery of the compound from the formulation.

  • Possible Cause: The compound may be adsorbing to surfaces or reacting with excipients in the formulation.

  • Troubleshooting Steps:

    • Excipient Compatibility Study: Perform a compatibility study with individual excipients to identify any potential interactions.

    • Container Material: Investigate if the compound is adsorbing to the storage container. Consider using different types of materials (e.g., glass vs. polypropylene).

Experimental Protocols

General Protocol for pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Sample Preparation: Add a known volume of the stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant and half-life.

Data Presentation

Table 1: Stability of this compound at Various pH Conditions

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
2.040241006535
4.040241008812
7.04024100982
9.04024100955
12.040241008020

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Potential Degradation Pathway

parent This compound acid_intermediate Protonated Ether parent->acid_intermediate Acidic Conditions (H+) decarboxylated Monocarboxylic Acid Derivative parent->decarboxylated Thermal Stress (Heat) - CO2 ring_opened Ring-Opened Hydroxy Dicarboxylic Acid acid_intermediate->ring_opened Hydrolysis (H2O)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

start Prepare Compound Stock Solution mix Mix Stock with Buffers start->mix buffers Prepare Buffers at Different pH Values buffers->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Samples at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data Data Analysis (Rate, Half-life) analyze->data

Caption: General workflow for conducting a pH-dependent stability study.

References

Troubleshooting guide for the multi-step synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The proposed multi-step synthesis involves three key stages:

  • Synthesis of bis(2-bromoethyl) ether: This intermediate is prepared via a Williamson ether synthesis.

  • Intramolecular Malonic Ester Synthesis: Formation of the pyran ring by reacting diethyl malonate with bis(2-bromoethyl) ether.

  • Hydrolysis: Conversion of the resulting diethyl ester to the final dicarboxylic acid product.

Experimental Workflow

G cluster_0 Step 1: Synthesis of bis(2-bromoethyl) ether cluster_1 Step 2: Intramolecular Malonic Ester Synthesis cluster_2 Step 3: Hydrolysis A 2-bromoethanol C Williamson Ether Synthesis A->C B Sodium Hydride (NaH) B->C D bis(2-bromoethyl) ether C->D G Intramolecular Cyclization D->G E Diethyl Malonate E->G F Sodium Ethoxide (NaOEt) F->G H Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate G->H K Hydrolysis H->K I Aqueous NaOH I->K J Acidic Workup (HCl) J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Synthesis of bis(2-bromoethyl) ether

Q1: I am getting a low yield in my Williamson ether synthesis. What are the common causes?

A1: Low yields in Williamson ether synthesis are often due to competing elimination reactions (E2) or incomplete reaction.[1][2] Here are some factors to consider:

  • Base: Using a very strong or sterically hindered base can favor elimination. Sodium hydride (NaH) is a good choice as it is a strong, non-nucleophilic base.

  • Temperature: Higher temperatures can favor the E2 elimination pathway.[3] It is best to perform the deprotonation at a lower temperature (e.g., 0 °C) and then gently heat the reaction after the addition of the second equivalent of 2-bromoethanol.

  • Purity of Reagents: Ensure that your 2-bromoethanol and solvent (e.g., THF) are anhydrous, as water can quench the alkoxide intermediate.

Troubleshooting Guide: Low Yield in Williamson Ether Synthesis

ProblemPossible CauseSolution
Low YieldCompeting E2 eliminationUse a non-nucleophilic base like NaH. Control the reaction temperature carefully.
Incomplete reactionEnsure all reagents are anhydrous. Allow for sufficient reaction time (monitor by TLC).
Impure starting materialsPurify 2-bromoethanol by distillation before use.
Step 2: Intramolecular Malonic Ester Synthesis

Q2: My malonic ester synthesis is yielding a complex mixture of products, not the desired cyclic compound. What could be the issue?

A2: The intramolecular cyclization of diethyl malonate with a dihalide can be challenging. The primary side reactions are intermolecular polymerization and mono-alkylation.

  • High Concentration: High concentrations of reactants can favor intermolecular reactions, leading to polymers. Running the reaction under high-dilution conditions is crucial for favoring the intramolecular cyclization.

  • Stoichiometry of the Base: Using an insufficient amount of base will result in incomplete deprotonation of the diethyl malonate, leading to a mixture of starting material and mono-alkylated product. A slight excess of a strong base like sodium ethoxide is recommended.

Q3: I am observing the formation of an elimination product instead of the pyran ring. How can I prevent this?

A3: Elimination can compete with the desired SN2 reaction, especially if there is any steric hindrance or if the reaction is run at too high a temperature. Since bis(2-bromoethyl) ether is a primary dihalide, elimination should be less of a concern, but it's still a possibility. Ensure you are using a non-hindered base (sodium ethoxide is appropriate) and maintain a moderate reaction temperature.

Troubleshooting Guide: Intramolecular Malonic Ester Synthesis

ProblemPossible CauseSolution
Polymer FormationHigh reaction concentrationPerform the reaction under high-dilution conditions by adding the reactants slowly to a large volume of solvent.
Incomplete CyclizationInsufficient baseUse a slight excess (e.g., 1.05 equivalents) of sodium ethoxide to ensure complete deprotonation.
Elimination ProductsHigh temperature or wrong baseMaintain a moderate reaction temperature (e.g., reflux in ethanol). Use a non-hindered base like sodium ethoxide.

Mechanism of Ring Formation

G cluster_0 Step 2: Intramolecular Malonic Ester Synthesis Mechanism Diethyl\nMalonate Diethyl Malonate Enolate Enolate Diethyl\nMalonate->Enolate NaOEt Mono-alkylated\nIntermediate Mono-alkylated Intermediate Enolate->Mono-alkylated\nIntermediate + bis(2-bromoethyl) ether (SN2) Cyclized\nIntermediate Cyclized Intermediate Mono-alkylated\nIntermediate->Cyclized\nIntermediate Intramolecular SN2 Diethyl Dihydro-2H-pyran\n-4,4(3H)-dicarboxylate Diethyl Dihydro-2H-pyran -4,4(3H)-dicarboxylate Cyclized\nIntermediate->Diethyl Dihydro-2H-pyran\n-4,4(3H)-dicarboxylate Protonation

Caption: Mechanism of the intramolecular malonic ester synthesis.

Step 3: Hydrolysis

Q4: My hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

A4: The hydrolysis of sterically hindered esters can be slow. To ensure complete hydrolysis of the diethyl ester to the dicarboxylic acid, consider the following:

  • Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide (e.g., 2.5-3 equivalents) to ensure the reaction goes to completion.

  • Co-solvent: Using a co-solvent like ethanol can help to solubilize the ester and increase the reaction rate.

  • Temperature: Heating the reaction mixture to reflux will significantly increase the rate of hydrolysis.[1]

Q5: I am having difficulty purifying the final dicarboxylic acid product. What are the recommended methods?

A5: Dicarboxylic acids can sometimes be challenging to purify.

  • Recrystallization: This is often the most effective method for purifying solid dicarboxylic acids. A polar solvent system, such as water/ethanol, is a good starting point.

  • Acid-Base Extraction: If the product is contaminated with neutral impurities, you can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ether) to remove the impurities, and then re-acidify the aqueous layer to precipitate the purified dicarboxylic acid.

Troubleshooting Guide: Hydrolysis and Purification

ProblemPossible CauseSolution
Incomplete HydrolysisInsufficient base or low temperatureUse an excess of NaOH and heat the reaction to reflux. Monitor by TLC until the starting ester is consumed.
Difficulty with PurificationResidual neutral impuritiesPerform an acid-base extraction to remove non-acidic contaminants.
Oily ProductImpurities preventing crystallizationTry recrystallization from a different solvent system or use column chromatography if necessary.

Detailed Experimental Protocols

Protocol 1: Synthesis of bis(2-bromoethyl) ether (Illustrative)
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromoethanol (2.2 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate
  • In a flame-dried round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.05 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • In a separate flask, prepare a dilute solution of bis(2-bromoethyl) ether (1.0 eq) in a large volume of anhydrous THF.

  • Using a syringe pump, slowly add the diethyl malonate solution to the bis(2-bromoethyl) ether solution over several hours with vigorous stirring at room temperature.

  • After the addition is complete, gently reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve the diethyl ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.5-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary

StepReactionReactantsKey ConditionsTypical Yield
1Williamson Ether Synthesis2-bromoethanol, NaHTHF, 0 °C to reflux50-70%
2Intramolecular Malonic Ester SynthesisDiethyl malonate, bis(2-bromoethyl) ether, NaOEtHigh dilution in THF/Ethanol, reflux40-60%
3HydrolysisDiethyl ester, NaOHEthanol/Water, reflux85-95%

References

Methods for drying and storing Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper drying and storage methods for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial drying methods for wet this compound?

A1: For a freshly synthesized or wet sample of this compound, it is crucial to remove residual solvents or water without degrading the compound. The initial recommended method is air drying in a fume hood to allow for the slow evaporation of volatile solvents. Following this, for a more thorough drying process, using a vacuum oven at a controlled, low temperature is advised to prevent thermal decomposition.

Q2: How can I determine if my sample of this compound is sufficiently dry?

A2: To ascertain the dryness of your sample, techniques such as Karl Fischer titration can be employed to quantify the water content. Alternatively, performing thermogravimetric analysis (TGA) can help identify the temperature at which weight loss (due to residual solvent or water) ceases, indicating a dry sample. A stable weight upon repeated measurements under vacuum also suggests that the sample is dry.

Q3: What are the optimal long-term storage conditions for this compound?

A3: this compound should be stored in a cool, dry place. The container should be tightly sealed to protect the compound from moisture and atmospheric contaminants. For enhanced stability, especially for long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Are there any known incompatibilities for this compound during storage?

A4: As a dicarboxylic acid, this compound may be incompatible with strong bases and oxidizing agents. Contact with these substances could lead to degradation or vigorous reactions. Therefore, it is imperative to store it away from such chemicals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the sample (yellowing or browning) Thermal decomposition due to excessive heat during drying.Lower the drying temperature. Utilize a vacuum oven to facilitate drying at a lower temperature. Monitor the sample's appearance closely during the process.
Clumping or caking of the powder The compound is hygroscopic and has absorbed moisture from the atmosphere.Ensure the storage container is tightly sealed and consider using a desiccator. If clumping persists, the sample may need to be re-dried under vacuum.
Inconsistent analytical results (e.g., NMR, HPLC) Presence of residual solvent or degradation of the sample.Re-purify the sample if necessary. Ensure the sample is thoroughly dried using the recommended protocols before analysis. Store the compound under an inert atmosphere to prevent degradation.
Poor solubility in expected solvents The compound may have degraded or polymerized.Verify the compound's integrity using analytical techniques like NMR or mass spectrometry. If degradation is confirmed, re-synthesis or purification may be necessary.

Experimental Protocols

Protocol 1: Vacuum Oven Drying of this compound

  • Preparation: Place the air-dried sample of this compound in a shallow, chemically resistant dish (e.g., a glass petri dish) to maximize surface area.

  • Loading: Place the dish inside a vacuum oven.

  • Vacuum Application: Seal the oven and slowly apply a vacuum, aiming for a pressure below 10 mmHg.

  • Temperature Control: Set the oven temperature to a moderate level (e.g., 30-40 °C) to avoid thermal degradation.

  • Drying: Continue drying under vacuum for 12-24 hours.

  • Completion: To confirm drying is complete, weigh the sample periodically until a constant weight is achieved.

  • Cooling and Storage: Allow the sample to cool to room temperature under vacuum before venting the oven with an inert gas like nitrogen or argon. Immediately transfer the dried sample to a tightly sealed container for storage.

Logical Workflow for Drying and Storage

The following diagram illustrates the decision-making process for the appropriate drying and storage of this compound.

Drying_and_Storage_Workflow start Start: Wet Sample air_dry Air Dry in Fume Hood start->air_dry vacuum_oven Vacuum Oven Drying (Low Temperature) air_dry->vacuum_oven check_dryness Check for Dryness (e.g., Constant Weight, KF) vacuum_oven->check_dryness is_dry Is Sample Dry? check_dryness->is_dry store Store in Tightly Sealed Container (Cool, Dry Place) is_dry->store Yes troubleshoot Troubleshoot: Re-evaluate Drying Method is_dry->troubleshoot No inert_atmosphere Consider Inert Atmosphere (Ar, N2) for Long-Term store->inert_atmosphere end End: Stable Product inert_atmosphere->end troubleshoot->vacuum_oven

Caption: Decision workflow for drying and storing the compound.

Technical Support Center: Stereoselective Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid analogs.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of chiral dihydropyran-4,4(3H)-dicarboxylic acid analogs in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Cyclization

  • Question: My synthesis of a substituted dihydro-2H-pyran-4,4(3H)-dicarboxylate via a domino Michael-hemiacetalization reaction is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the formation of the dihydropyran ring is a common challenge. The relative stereochemistry is influenced by several factors. Here are some troubleshooting steps:

    • Catalyst Selection: The choice of organocatalyst is critical. For domino reactions, bifunctional catalysts such as quinine or cinchonine-derived squaramides or thioureas can provide excellent stereocontrol through hydrogen bonding and steric hindrance in the transition state. It is advisable to screen a range of catalysts with different steric and electronic properties.

    • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state. Attempt the reaction at temperatures ranging from room temperature down to -78 °C.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a variety of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).

    • Substrate Sterics: The steric bulk of the substituents on your starting materials can influence the facial selectivity of the cyclization. If possible, consider modifying the steric hindrance of protecting groups or non-essential substituents.

Issue 2: Poor Enantioselectivity in Asymmetric Reactions

  • Question: I am attempting an asymmetric synthesis of a dihydro-2H-pyran-4,4(3H)-dicarboxylate analog using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What are the common reasons for this and how can I optimize the reaction?

  • Answer: Low enantioselectivity can be a significant hurdle. Here are key areas to troubleshoot:

    • Catalyst Choice and Loading: The selection of the chiral catalyst is paramount. For reactions like hetero-Diels-Alder or asymmetric Michael additions, chiral Lewis acids or organocatalysts are commonly employed. Ensure the catalyst is of high purity. Varying the catalyst loading (e.g., from 1 mol% to 20 mol%) can also impact the enantioselectivity.

    • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or participate in non-selective background reactions. Ensure all reactants are purified before use.

    • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in organocatalyzed reactions, the addition of a weak acid or base can modulate the reactivity and improve stereocontrol.

    • Reaction Time and Concentration: Monitor the reaction progress carefully. Running the reaction for too long after completion can sometimes lead to racemization. Additionally, the concentration of the reactants can influence the aggregation state of the catalyst and thus the stereochemical outcome.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as the corresponding tetrahydropyran or open-chain intermediates, instead of the desired dihydro-2H-pyran. How can I minimize these byproducts?

  • Answer: The formation of byproducts is often a result of competing reaction pathways. Consider the following:

    • Reaction Conditions: Over-reduction to the tetrahydropyran can occur if a reducing agent is present or if reaction conditions facilitate hydrogenation. Incomplete cyclization can lead to the isolation of open-chain intermediates. Careful control of reaction time and temperature is crucial.

    • Choice of Reagents: The nature of the starting materials can favor side reactions. For example, in a hetero-Diels-Alder approach, the diene or dienophile might undergo undesired side reactions if not sufficiently reactive towards the desired cycloaddition.

    • Work-up Procedure: The stability of the dihydropyran ring can be sensitive to pH. Acidic or basic work-up conditions might lead to ring-opening or other rearrangements. A neutral work-up is often preferable.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of this compound analogs?

A1: The most prevalent and effective strategies include:

  • Organocatalytic Domino Reactions: These often involve a Michael addition followed by a hemiacetalization/cyclization cascade. Chiral aminocatalysts or bifunctional acid-base catalysts are frequently used to control the stereochemistry.

  • Hetero-Diels-Alder Reactions: An inverse-electron-demand hetero-Diels-Alder reaction between an electron-rich dienophile and an α,β-unsaturated carbonyl compound can be a powerful tool. Chiral Lewis acids are often employed to induce enantioselectivity.

  • Asymmetric Allylic Alkylation: The use of geminal dicarboxylates on an allylic scaffold can be alkylated asymmetrically, followed by a ring-closing metathesis to form the dihydropyran ring.[1]

Q2: How does the geminal dicarboxylate at the 4-position influence the stereoselectivity of the synthesis?

A2: The geminal dicarboxylate group at the C4 position can exert significant steric and electronic effects that influence the stereochemical outcome of the reaction. Sterically, it can direct incoming reagents to the opposite face of the forming ring. Electronically, the two ester groups can influence the reactivity of adjacent functional groups. These effects need to be carefully considered when designing the synthetic strategy and choosing the catalyst.

Q3: Are there any specific analytical techniques recommended for determining the stereochemical purity of these compounds?

A3: Yes, to accurately determine the diastereomeric ratio (dr) and enantiomeric excess (ee), the following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the ee of chiral compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to determine the dr. In some cases, chiral shift reagents can be used to resolve the signals of enantiomers to determine the ee.

  • X-ray Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Organocatalytic Domino Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (trans:cis)ee (%) (trans)
1Quinine-derived thiourea (10)Toluene25247585:1590
2Quinine-derived thiourea (10)CH2Cl225247888:1292
3Quinine-derived thiourea (10)THF25246580:2085
4Quinine-derived thiourea (10)CH2Cl20488292:895
5Quinine-derived thiourea (10)CH2Cl2-20728095:597
6Cinchonine-derived squaramide (10)CH2Cl2-20727893:796

Note: This table is a representative example based on typical optimization studies for similar reactions and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Michael/Hemiacetalization

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 eq) and the dialkyl malonate (1.2 eq).

  • Solvent and Catalyst Addition: Dissolve the reactants in the chosen anhydrous solvent (e.g., CH2Cl2, 0.1 M). Add the chiral organocatalyst (e.g., quinine-derived thiourea, 10 mol%).

  • Reaction Conditions: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound analog.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC/SFC, respectively.

Visualizations

experimental_workflow start Start: Reactant & Catalyst Preparation reactants 1. α,β-Unsaturated Ketone 2. Dialkyl Malonate 3. Chiral Organocatalyst start->reactants solvent Anhydrous Solvent (e.g., CH2Cl2) reactants->solvent reaction Reaction at Controlled Temperature (e.g., -20 °C) solvent->reaction monitoring TLC / LC-MS Monitoring reaction->monitoring workup Aqueous Work-up (e.g., sat. NH4Cl) monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Stereochemical Analysis (NMR, Chiral HPLC/SFC) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the organocatalytic synthesis.

troubleshooting_workflow start Low Stereoselectivity Observed check_temp Lower Reaction Temperature? start->check_temp check_catalyst Screen Different Catalysts? check_temp->check_catalyst No / Minor Improvement optimize Optimized Conditions check_temp->optimize Yes, Improved check_solvent Change Solvent? check_catalyst->check_solvent No / Minor Improvement check_catalyst->optimize Yes, Improved check_purity Check Reactant Purity? check_solvent->check_purity No / Minor Improvement check_solvent->optimize Yes, Improved check_purity->optimize No, Purity is High repurify Repurify Starting Materials check_purity->repurify Yes repurify->start Re-run Reaction

Caption: A decision tree for troubleshooting low stereoselectivity.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative NMR Analysis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, a compound of interest for its potential applications in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a robust, predicted NMR dataset and contrasts it with the experimental data of a structurally analogous compound, Tetrahydro-2H-pyran-4-carboxylic acid.

This comparison will aid researchers in anticipating the spectral features of this compound and in the interpretation of future experimental data.

At a Glance: Predicted vs. Experimental NMR Data

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for Tetrahydro-2H-pyran-4-carboxylic acid.

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment This compound (Predicted) Tetrahydro-2H-pyran-4-carboxylic acid (Experimental)
Chemical Shift (δ, ppm) Multiplicity
H₂/H₆ (axial & equatorial)3.70 - 3.90m
H₃/H₅ (axial & equatorial)2.00 - 2.20m
H₄--
COOH~12.5br s
H₂'/H₆' (axial & equatorial)--
H₃'/H₅' (axial & equatorial)--

Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment This compound (Predicted) Tetrahydro-2H-pyran-4-carboxylic acid (Predicted/Estimated)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O~173~176
C₄~50~41
C₂/C₆~63~66
C₃/C₅~30~29

Deciphering the Signals: A Detailed Analysis

The molecular structure of this compound, with its geminal dicarboxylic acid groups at the C4 position, presents a unique set of expected NMR signals.

Dihydro_2H_pyran_4_4_3H_dicarboxylic_acid This compound C2 C2 C3 C3 C2->C3 H2a H2a C2->H2a H2b H2b C2->H2b C4 C4 C3->C4 H3a H3a C3->H3a H3b H3b C3->H3b C5 C5 C4->C5 COOH1 (COOH)a C4->COOH1 COOH2 (COOH)b C4->COOH2 C6 C6 C5->C6 H5a H5a C5->H5a H5b H5b C5->H5b O1 O1 C6->O1 H6a H6a C6->H6a H6b H6b C6->H6b O1->C2

Caption: Structure of this compound with key atoms labeled.

¹H NMR Spectrum:

For this compound, the protons on the pyran ring are expected to show complex multiplets due to geminal and vicinal coupling. The protons at the C2 and C6 positions, being adjacent to the oxygen atom, are predicted to resonate at a lower field (3.70 - 3.90 ppm) compared to the protons at C3 and C5 (2.00 - 2.20 ppm). The two carboxylic acid protons are expected to appear as a broad singlet at a significantly downfield shift (~12.5 ppm).

In comparison, the experimental ¹H NMR spectrum of Tetrahydro-2H-pyran-4-carboxylic acid shows distinct signals for the axial and equatorial protons due to the conformational rigidity of the ring. The presence of a single carboxylic acid group simplifies the spectrum in the downfield region. The methine proton at C4, absent in the target molecule, appears as a multiplet around 2.50 ppm.

¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of this compound is characterized by a quaternary carbon (C4) signal around 50 ppm, which is significantly deshielded due to the two attached carboxyl groups. The carbons adjacent to the oxygen (C2 and C6) are expected at approximately 63 ppm, while the C3 and C5 carbons should appear further upfield around 30 ppm. The carbonyl carbons of the dicarboxylic acids are predicted to have a chemical shift of about 173 ppm.

For Tetrahydro-2H-pyran-4-carboxylic acid, the estimated ¹³C spectrum would show a methine carbon (C4) at a slightly more upfield position (~41 ppm) compared to the quaternary C4 of the target compound. The other ring carbons would have similar chemical shifts, with the carbonyl carbon of the single carboxylic acid group resonating at a slightly more downfield position (~176 ppm).

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of the acidic proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: A longer acquisition time (e.g., 1-2 seconds) is typically required.

    • Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) can often be used.

    • Number of Scans: A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted to a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts are referenced to the internal standard.

  • Integration and Peak Picking: The relative integrals of the proton signals are determined, and the chemical shifts of all peaks are accurately identified.

By following these protocols, researchers can obtain high-quality NMR data essential for the unambiguous structural determination of this compound and related compounds, thereby accelerating the pace of innovation in drug development and materials science.

A Comparative Guide to the Mass Spectrometry Analysis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid and its esters. It delves into the performance of various mass spectrometry techniques and contrasts them with alternative analytical approaches, supported by experimental data from related compounds. Detailed experimental protocols and workflow visualizations are included to aid in methodological implementation.

Introduction

This compound and its esters are emerging as important scaffolds in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for their characterization, quantification, and metabolic studies. Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone technique for the analysis of these compounds. This guide will explore the nuances of different MS approaches and benchmark them against other analytical modalities.

Mass Spectrometry vs. Alternative Analytical Techniques

The choice of analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by ionization and mass analysis.High chromatographic resolution, well-established libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile esters, metabolic profiling after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile compounds in the liquid phase followed by ionization and mass analysis.Applicable to a wide range of compounds, soft ionization techniques minimize fragmentation.Matrix effects can suppress ionization, lower chromatographic resolution than GC for some compounds.Quantification in biological matrices, stability studies.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection using UV absorbance.Robust and cost-effective, straightforward quantification.Requires a chromophore in the molecule, lower sensitivity and selectivity than MS.[1][2]Routine purity analysis and quality control.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds, detection based on the ionization of analytes in a hydrogen flame.Quantitative and robust for volatile compounds.Not structurally informative, requires derivatization for non-volatile compounds.[3][4]Analysis of volatile esters where structural confirmation is not required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation.Lower sensitivity than MS, not suitable for trace analysis.[5]Structural confirmation of synthesized compounds.

Mass Spectrometry Analysis: A Deeper Dive

The mass spectrometric behavior of this compound and its esters is influenced by the chosen ionization method and the inherent structural features of the molecule.

Derivatization is Key

For GC-MS analysis and sometimes to enhance ionization in LC-MS, derivatization of the carboxylic acid groups is essential. Esterification to form more volatile and thermally stable derivatives, such as methyl, butyl, or trimethylsilyl (TMS) esters, is a common strategy.[6][7][8] This not only improves chromatographic properties but also directs fragmentation pathways in a predictable manner.

Expected Fragmentation Patterns

Understanding the fragmentation patterns is crucial for structural confirmation. Based on the analysis of similar structures, the following fragmentation pathways can be anticipated under electron ionization (EI) in GC-MS and collision-induced dissociation (CID) in LC-MS/MS:

  • Loss of Carboxylic Acid/Ester Groups: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a COOH or COOR radical.[9] For dicarboxylic acids, prominent fragments corresponding to the loss of OH (M-17) and COOH (M-45) are expected.[9]

  • Retro-Diels-Alder (RDA) Reaction: The dihydro-2H-pyran ring is susceptible to RDA fragmentation, a characteristic reaction for cyclohexene-like structures.[10] This would lead to the formation of specific neutral losses and charged fragments, providing a diagnostic fingerprint for the pyran core.

  • Decarboxylation: The loss of CO2 is a common fragmentation pathway for dicarboxylic acids.[11][12]

  • Loss of Water: For the diacid, the loss of a water molecule (H2O) from the molecular ion is a likely event.[9]

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compounds.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound/esters Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition DataProcessing Data Processing & Interpretation DataAcquisition->DataProcessing Result Result DataProcessing->Result Identification & Quantification Start Analytical Goal Struct_Elucid Structural Elucidation? Start->Struct_Elucid Quant Quantification? Struct_Elucid->Quant No NMR NMR Spectroscopy Struct_Elucid->NMR Yes Volatile Volatile / Derivatizable? Quant->Volatile Yes LCMS LC-MS/MS Quant->LCMS No Chromophore Chromophore Present? Volatile->Chromophore No GCMS GC-MS Volatile->GCMS Yes, structure needed GC_FID GC-FID Volatile->GC_FID Yes, no structure needed Chromophore->LCMS No HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes

References

A Comparative Crystallographic Guide to Dihydropyran Dicarboxylic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of dihydropyran dicarboxylic acid derivatives and structurally related heterocyclic compounds. Due to the limited availability of public crystallographic data for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, this guide focuses on a closely related series of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and compares them with analogous dihydropyridine dicarboxylates. This comparative approach offers valuable insights into the structural landscape of these important heterocyclic scaffolds.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for selected 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and, for comparative purposes, a dihydropyridine analog.

Table 1: Crystallographic Data for 4-Aryl-4H-pyran-3,5-dicarboxylic Acid Esters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-4H-pyran-3,5-dicarboxylateC₁₉H₂₁NO₇MonoclinicP2₁/c15.132(3)7.625(2)17.584(4)113.83(3)1858.0(7)40.052[1]
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylateC₁₉H₂₁NO₇MonoclinicP2₁/n12.016(2)8.819(2)18.239(4)98.24(3)1912.1(7)40.048[1]

Table 2: Crystallographic Data for a Dihydropyridine Dicarboxylate Analog

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateC₁₉H₂₃NO₄MonoclinicP2₁/c9.750(1)7.385(1)24.326(2)92.57(1)1749.9(3)40.045[2]

Experimental Protocols

The methodologies described herein are based on standard practices for single-crystal X-ray diffraction analysis of organic compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and hexane. The process is carried out at room temperature in a dust-free environment to promote the formation of well-ordered crystals.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often 100 K or room temperature, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The diffraction data are collected as a series of frames by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Visualization of Experimental and Logical Relationships

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CHECKCIF) structure_refinement->validation analysis Structural Analysis validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.

Logical Comparison of Heterocyclic Scaffolds

The diagram below presents a logical comparison between the core structures of dihydropyran and dihydropyridine dicarboxylic acid derivatives.

logical_comparison Structural Comparison of Heterocyclic Dicarboxylates parent Six-Membered Heterocyclic Dicarboxylic Acid Derivatives dihydropyran This compound (Target Scaffold) parent->dihydropyran Core Structure pyran_ester 4-Aryl-4H-pyran-3,5-dicarboxylic Acid Ester (Analyzed Analog) parent->pyran_ester Related Structure dihydropyridine 1,4-Dihydropyridine-3,5-dicarboxylic Acid Ester (Comparative Analog) parent->dihydropyridine Isoelectronic Analog dihydropyran->pyran_ester Similar Ring System Different Substitution Pattern dihydropyran->dihydropyridine Oxygen vs. Nitrogen Heteroatom

Caption: A diagram illustrating the structural relationships between the target and analyzed compounds.

References

A Comparative Study of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid and Other Cyclic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid with other cyclic and acyclic dicarboxylic acids. The information is intended to assist researchers and professionals in drug development and other scientific fields in evaluating the potential applications of these compounds. This document summarizes key physicochemical properties, biological activities, and synthetic methodologies, presenting quantitative data in structured tables and illustrating relevant processes with diagrams.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their diverse structures, ranging from simple linear chains to complex cyclic systems, give rise to a wide array of chemical and physical properties. This versatility makes them valuable in numerous applications, including the synthesis of polymers, pharmaceuticals, and other specialty chemicals. In the pharmaceutical industry, dicarboxylic acids are utilized as building blocks for active pharmaceutical ingredients (APIs), excipients in drug formulations, and as agents to modify the pharmacokinetic properties of drug molecules.

This guide focuses on a comparative analysis of this compound against selected cyclic and acyclic dicarboxylic acids. The cyclic comparators, Cyclohexane-1,1-dicarboxylic acid and Cyclopentane-1,1-dicarboxylic acid, were chosen for their structural similarity as gem-dicarboxylic acids on saturated rings. A selection of linear dicarboxylic acids (Succinic, Glutaric, Adipic, Pimelic, Suberic, Azelaic, and Sebacic acid) are also included to provide a broader context of how ring structure and heteroatoms influence the properties of dicarboxylic acids.

Physicochemical Properties

The physicochemical properties of a dicarboxylic acid, such as its acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of its behavior in biological and chemical systems. These parameters influence factors like absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as reactivity and formulation characteristics.

Unfortunately, experimental data for this compound is scarce in publicly available literature. Therefore, predicted values for its key physicochemical properties are presented alongside the experimental or predicted data for the comparator molecules.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa1pKa2Water SolubilityLogP
This compound C₇H₁₀O₅174.15Not available~4.5 (Predicted)~5.8 (Predicted)Moderately Soluble (Predicted)~-0.5 (Predicted)
Cyclohexane-1,1-dicarboxylic acidC₈H₁₂O₄172.18175-179[1]4.61 ± 0.20 (Predicted)[1]Not availableSparingly soluble[1]1.5 (Predicted)[1]
Cyclopentane-1,1-dicarboxylic acidC₇H₁₀O₄158.15190 (dec.)[2]~4.26 (for 1,3-isomer)[3]~5.51 (for 1,3-isomer)[3]Slightly soluble[3]Not available
Succinic acidC₄H₆O₄118.09184–190[4]4.3[4]5.6[4]80 g/L (20 °C)[4]Not available
Glutaric acidC₅H₈O₄132.1197.5–98[3]4.31 (at 25 °C)[5]Not available63.9 g/100 mL (20 °C)[3]-0.26 (at 25 °C)[5]
Adipic acidC₆H₁₀O₄146.14152.14.415.4124 g/L (25 °C)~0.093[6]
Suberic acidC₈H₁₄O₄174.19141–144[7]4.526[7]5.498[7]2.46 g/L (at 25 °C)[7]0.59 (at 25°C and pH 7.08)[8]
Azelaic acidC₉H₁₆O₄188.22109-111[1]4.555.502.14 g/L[1]Not available
Sebacic acidC₁₀H₁₈O₄202.25131-134.5[9]4.720[9]5.450[9]0.25 g/L[9]Not available

Note: Predicted values are computationally estimated and should be confirmed by experimental data.

Biological Activity

The biological activity of dicarboxylic acids is diverse and dependent on their specific structures. Some dicarboxylic acids are endogenous metabolites, playing roles in cellular energy production, while others exhibit pharmacological effects such as anti-inflammatory, antimicrobial, and receptor-modulating activities.

While no specific biological activity has been reported for This compound , related dihydropyran-containing molecules have shown potential in areas such as cancer and infectious diseases. For instance, some dihydropyran derivatives have demonstrated cytotoxic effects against various cancer cell lines and activity against bacterial and fungal strains.

In contrast, several of the linear dicarboxylic acids in this comparison have well-documented biological roles and therapeutic applications:

  • Succinic acid is a key intermediate in the citric acid (TCA) cycle, central to cellular energy production. It also functions as a signaling molecule.[4][10] Succinic acid has been shown to inhibit the activity of certain cytochrome P450 enzymes.[11]

  • Azelaic acid is used in the treatment of acne and rosacea due to its anti-inflammatory and antimicrobial properties.[1][12][13]

  • Sebacic acid has been investigated for its anti-inflammatory effects.[14]

  • Suberic acid is a biomarker for certain fatty acid oxidation disorders.[15][16]

The gem-dicarboxylic acid motif present in this compound, cyclohexane-1,1-dicarboxylic acid, and cyclopentane-1,1-dicarboxylic acid may confer unique biological properties, potentially acting as enzyme inhibitors or receptor ligands. Further research is needed to explore the biological activity profile of these compounds.

Synthesis and Experimental Protocols

Synthesis of Dicarboxylic Acids

Cyclohexane-1,1-dicarboxylic acid: This compound can be synthesized by the hydrogenation of phthalic acids using a rhodium catalyst.[18] Another reported method involves the oxidation of 1-carboxycyclohexane-1-acetic acid.[12]

Cyclopentane-1,1-dicarboxylic acid: A common synthesis involves the alkylation of diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.[6]

Linear Dicarboxylic Acids: These are generally produced on an industrial scale through various oxidation processes of corresponding cyclic or linear hydrocarbons.

Experimental Protocols

Below are generalized protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration:

This method involves titrating a solution of the dicarboxylic acid with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • Prepare a standard solution of the dicarboxylic acid of known concentration.

    • Calibrate the pH meter using standard buffer solutions.

    • Titrate the acid solution with a standardized strong base, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of base added to generate a titration curve.

    • The pKa1 is the pH at the first half-equivalence point, and the pKa2 is the pH at the second half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method:

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

  • Apparatus: Shaking incubator, analytical balance, centrifuge, HPLC or other suitable analytical instrument.

  • Procedure:

    • Add an excess amount of the solid dicarboxylic acid to a known volume of water in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and centrifuge to remove any remaining solid particles.

    • Analyze the concentration of the dicarboxylic acid in the clear supernatant using a validated analytical method.

Visualizations

Logical Relationship of Dicarboxylic Acid Classes

Dicarboxylic_Acid_Classes Classification of Dicarboxylic Acids A Dicarboxylic Acids B Acyclic Dicarboxylic Acids (e.g., Succinic, Adipic) A->B C Cyclic Dicarboxylic Acids A->C D Alicyclic (e.g., Cyclohexanedicarboxylic acid) C->D E Heterocyclic (e.g., this compound) C->E F Aromatic (e.g., Phthalic acid) C->F G Geminal (e.g., Cyclopentane-1,1-dicarboxylic acid) D->G H Vicinal (e.g., Cyclohexane-1,2-dicarboxylic acid) D->H E->G Physicochemical_Profiling_Workflow Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_properties Property Measurement cluster_analysis Data Analysis Synthesis Synthesis of Dicarboxylic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization pKa pKa Determination (Potentiometric Titration) Characterization->pKa Solubility Solubility Measurement (Shake-Flask Method) Characterization->Solubility LogP LogP Determination (e.g., HPLC Method) Characterization->LogP Data_Compilation Data Compilation and Comparison pKa->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation

References

In silico modeling of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid derivatives' receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding characteristics of dihydro-2H-pyran derivatives, with a focus on their interaction with adenosine A2A and A3 receptors. The information presented herein is based on a compilation of in silico modeling studies and experimental data, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these receptors.

Introduction

Dihydro-2H-pyran derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. Of particular interest is their ability to modulate the activity of adenosine receptors, specifically the A2A and A3 subtypes, which are implicated in various physiological and pathological processes, including inflammation, neurotransmission, and cardiac function. This guide offers a comparative overview of the binding affinities of these derivatives and alternative compounds, details the experimental protocols for assessing receptor binding, and illustrates the key signaling pathways involved.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various dihydro-2H-pyran derivatives and a selection of alternative adenosine receptor agonists and antagonists for the human adenosine A2A and A3 receptors. This data facilitates a direct comparison of the potency and selectivity of these compounds.

Table 1: Binding Affinities of Dihydro-2H-pyran Derivatives at Adenosine Receptors

Compound IDDerivative ClassA2A Receptor Ki (nM)A3 Receptor Ki (nM)Reference
MRS 1704 3,5-diethyl 2,6-dimethyl-4-phenyl-4H-pyran-3,5-dicarboxylate> 100,000381[1]
MRS 1705 3,5-diethyl 2-methyl-4,6-diphenyl-4H-pyran-3,5-dicarboxylate> 100,000583[1]
Compound 3b Pyran Derivative20,900-[1]

Table 2: Binding Affinities of Alternative Adenosine Receptor Agonists and Antagonists

CompoundClassA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor EC50 (nM)A3 Receptor Ki (nM)Reference
NECA Non-selective Agonist142024006.2[2]
CGS 21680 A2A-selective Agonist>100022 (IC50)--[2]
CPA A1-selective Agonist2.3---[2]
IB-MECA A3-selective Agonist----[2]
Compound 11 Docking Hit>10,000200->10,000[3]
Compound 12 Fluorescent Antagonist>1000144-316-490[4]
Compound 19 Fluorescent Antagonist>1000237-21.6[4]

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A and A3 Receptors

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human adenosine A2A and A3 receptors.[3][5][6]

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human A2A or A3 adenosine receptor.

  • Radioligands:

    • For A2A Receptor: [³H]CGS 21680 (final concentration ~10 nM).[3]

    • For A3 Receptor: [¹²⁵I]I-AB-MECA (final concentration ~0.34 nM).[3]

  • Test Compounds: Dihydro-2H-pyran derivatives and other compounds of interest at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).[6]

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer containing 10% sucrose and store at -80°C. Determine protein concentration using a BCA assay.[6]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (e.g., 3-20 µg protein for cells).[6]

    • 50 µL of the test compound at various concentrations (or buffer for total binding).

    • 50 µL of the appropriate radioligand solution.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Stop the incubation by rapid vacuum filtration through the GF/C filters. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[6]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[6]

3. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways of Adenosine A2A and A3 Receptors

The following diagrams illustrate the primary signaling cascades initiated by the activation of adenosine A2A and A3 receptors.

Adenosine_Signaling cluster_A2A Adenosine A2A Receptor Signaling cluster_A3 Adenosine A3 Receptor Signaling A2A_Agonist A2A Agonist (e.g., Dihydropyran Derivative) A2A_Receptor Adenosine A2A Receptor A2A_Agonist->A2A_Receptor Gs Gs Protein A2A_Receptor->Gs activates AC_A2A Adenylyl Cyclase Gs->AC_A2A stimulates cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A PKA_A2A Protein Kinase A (PKA) cAMP_A2A->PKA_A2A activates CREB_A2A CREB Phosphorylation PKA_A2A->CREB_A2A Cellular_Response_A2A Cellular Response (e.g., Anti-inflammatory) CREB_A2A->Cellular_Response_A2A A3_Agonist A3 Agonist (e.g., Dihydropyran Derivative) A3_Receptor Adenosine A3 Receptor A3_Agonist->A3_Receptor Gi Gi Protein A3_Receptor->Gi activates AC_A3 Adenylyl Cyclase Gi->AC_A3 inhibits cAMP_A3 ↓ cAMP AC_A3->cAMP_A3 Cellular_Response_A3 Cellular Response cAMP_A3->Cellular_Response_A3

Caption: Signaling pathways of Adenosine A2A and A3 receptors.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the key steps involved in a typical radioligand receptor binding assay.

Experimental_Workflow Start Start Membrane_Prep 1. Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup 2. Assay Plate Setup (Membranes, Compound, Radioligand) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration 4. Rapid Vacuum Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting (Quantify Bound Radioligand) Washing->Counting Data_Analysis 7. Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand receptor binding assay.

Conclusion

The in silico and in vitro data presented in this guide highlight the potential of dihydro-2H-pyran derivatives as modulators of adenosine A2A and A3 receptors. The comparative binding affinity data provides a valuable starting point for lead selection and optimization. Furthermore, the detailed experimental protocol offers a standardized method for evaluating the receptor binding characteristics of novel compounds. The visualization of the signaling pathways and experimental workflow aims to provide a clear and concise understanding of the underlying biological processes and experimental procedures. Further research, including more extensive structure-activity relationship studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is crucial for ensuring product quality, understanding metabolic pathways, and conducting pharmacokinetic studies. Due to its polar nature as a dicarboxylic acid, several analytical techniques can be employed for its quantification, each with distinct advantages and limitations. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data from analogous compounds, and details the necessary validation protocols.

The primary analytical challenges associated with dicarboxylic acids include their high polarity, which can lead to poor retention in reversed-phase chromatography, and their potential for poor ionization efficiency in mass spectrometry.[1] To overcome these challenges, derivatization is a common strategy to enhance the analytical performance of these molecules.

Performance Comparison of Analytical Techniques

The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The two primary chromatographic techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and mass-to-charge ratio.Separation based on polarity and detection of fluorescence.
Derivatization Required to increase volatility (e.g., silylation or esterification).[2][3]Often used to improve chromatographic retention and ionization efficiency.[1][4]Required to introduce a fluorophore.[5]
Linearity Typically excellent (R² > 0.99).Excellent (R² > 0.99).[6]Good to excellent (R² > 0.99).
Limit of Detection (LOD) Low (can reach ng/m³ levels for atmospheric samples).[2][3]Very low (can reach femtogram levels).[4]High sensitivity, reaching picomole to femtomole levels.[5]
Limit of Quantification (LOQ) Low (can be in the range of 0.1 µmol/L).[7][8]Very low (can be in the range of 0.1 µmol/L).[7][8]High sensitivity.
Precision (%RSD) High reproducibility (RSD% ≤ 10-15%).[2][3]High (Total imprecision ≤7.5%).[7][8]Typically good.
Specificity High, especially with mass spectrometry detection.Very high, particularly with tandem mass spectrometry (MS/MS).[7][8]High, dependent on the selectivity of the derivatization agent and chromatographic separation.
Throughput Can be high-throughput, with analysis times under 60 seconds per sample for some methods.[7]Can be high-throughput.Moderate, as derivatization can be time-consuming.
Matrix Effects Can be an issue, but often mitigated by sample preparation and derivatization.Can be significant, but internal standards can correct for this.[1]Can be present, requiring careful sample cleanup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of dicarboxylic acids using GC-MS and LC-MS/MS, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is based on the derivatization of the carboxylic acid groups to form more volatile silyl esters, which are then analyzed by GC-MS.[2][3]

1. Sample Preparation (Extraction from Biological Matrix):

  • To a 1 mL sample (e.g., plasma, urine), add an internal standard.

  • Precipitate proteins by adding 4 mL of ice-cold acetonitrile, vortex, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Charge-Reversal Derivatization

This protocol utilizes a derivatizing agent to reverse the charge of the dicarboxylic acid, enhancing its detection in positive ion mode LC-MS/MS.[4]

1. Sample Preparation and Derivatization:

  • Perform protein precipitation and extraction as described for the GC-MS method.[4]

  • To the dried extract, add a solution of a charge-reversal derivatizing agent such as Dimethylaminophenacyl Bromide (DmPABr).[4]

  • Follow the specific reaction conditions (e.g., temperature, time, pH) as recommended for the chosen derivatization reagent.

  • After the reaction, the sample may require a liquid-liquid extraction step to remove excess reagent before being dried down and reconstituted in the mobile phase.[6]

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4]

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

Analytical_Method_Validation_Workflow cluster_validation A Method Development & Optimization B Specificity & Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) A->F G Robustness A->G H System Suitability A->H I Validated Method B->center_point C->center_point D->center_point E->center_point F->center_point G->center_point H->center_point J Documentation I->J center_point->I

Caption: Workflow for analytical method validation.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Oxo-dihydropyranopyran Derivatives as Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives and their structure-activity relationship (SAR) as anti-proliferative agents. The information is based on experimental data from a study that evaluated these compounds against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.[1]

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of the synthesized 5-oxo-dihydropyranopyran derivatives was quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. The results are summarized in the table below.

Compound IDSubstitution on C4-Phenyl RingIC50 (μM) vs. SW-480 CellsIC50 (μM) vs. MCF-7 Cells
4aH> 100> 100
4b2-Cl89.295.3
4c2-F> 100> 100
4d3-Cl65.779.4
4e3-Br70.185.2
4f4-Br45.355.8
4g4-NO234.642.6
4h4-CF350.160.2
4i4-Cl35.934.2
4j3,4,5-(OCH3)338.626.6

Data sourced from a study on 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the anti-proliferative activity of these dihydropyranopyran derivatives.

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (4a) was found to be inactive.

  • Effect of Halogen Substitution:

    • The position of the halogen on the phenyl ring is crucial. A chloro-substituent at the para-position (4-Cl, compound 4i) resulted in the highest potency against MCF-7 cells and significant activity against SW-480 cells.[1]

    • Moving the chloro group to the meta- (3-Cl, compound 4d) or ortho- (2-Cl, compound 4b) position led to a decrease in activity.

    • A bromo-substituent at the para-position (4-Br, compound 4f) also conferred notable activity, though less than the 4-chloro analogue.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position (4-NO2, compound 4g) resulted in good activity against both cell lines.[1] The trifluoromethyl group at the same position (4-CF3, compound 4h) also showed moderate activity.

  • Electron-Donating Groups: The introduction of three electron-donating methoxy groups (3,4,5-(OCH3)3, compound 4j) led to the most potent compound against the MCF-7 cell line.[1]

SAR_dihydropyranopyran cluster_core Core Scaffold cluster_substituents C4-Phenyl Substitutions Core Unsubstituted H (4a) Inactive Ortho_Sub 2-Cl (4b) Decreased Activity Meta_Sub 3-Cl (4d), 3-Br (4e) Moderate Activity Para_Sub_EWG 4-Cl (4i), 4-Br (4f), 4-NO2 (4g) Good to High Activity Para_Sub_EDG 3,4,5-(OCH3)3 (4j) High Activity (MCF-7)

A diagram illustrating the Structure-Activity Relationship of the dihydropyranopyran derivatives.

Experimental Protocols

A mixture of an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 4-hydroxy-6-methyl-2-pyrone (1 mmol) in ethanol (10 mL) was treated with piperidine (0.1 mmol). The reaction mixture was refluxed for a specified time and then cooled to room temperature. The resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: SW-480 and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Anti-proliferative Assay (MTT) cluster_analysis Data Analysis Reactants Aromatic Aldehyde, Ethyl Cyanoacetate, 4-hydroxy-6-methyl-2-pyrone Reaction Reflux in Ethanol with Piperidine Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure Dihydropyranopyran Derivatives (4a-j) Purification->Product Compound_Treatment Treat cells with compounds (4a-j) Product->Compound_Treatment Cell_Seeding Seed SW-480 & MCF-7 cells in 96-well plates Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve formazan crystals in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50 Calculate IC50 values Absorbance_Measurement->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

An overview of the experimental workflow from synthesis to SAR analysis.

References

Benchmarking New Synthetic Routes for Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid represents a valuable scaffold for the generation of diverse chemical entities with potential therapeutic applications. This guide provides an objective comparison of plausible synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses based on available experimental data and established chemical principles.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are proposed and evaluated for the synthesis of this compound:

  • Route 1: Cyclization followed by Introduction of Unsaturation. This established route commences with the formation of a saturated tetrahydropyran ring, which is subsequently functionalized to introduce the desired double bond.

  • Route 2: Michael Addition and Subsequent Cyclization. This proposed route involves the conjugate addition of a malonic ester to an α,β-unsaturated aldehyde, followed by reduction and intramolecular cyclization to construct the dihydropyran ring.

The following table summarizes the key quantitative data associated with the precursor steps of these routes. It is important to note that a direct, one-pot synthesis of the final target molecule is not yet established in the literature, and the data presented here is for the synthesis of key intermediates.

ParameterRoute 1: Cyclization of Diethyl Malonate with Bis(2-chloroethyl) etherRoute 2: Michael Addition of Diethyl Malonate to Acrolein (Hypothetical)
Key Intermediate Diethyl tetrahydropyran-4,4-dicarboxylateDiethyl 2-(3-oxopropyl)malonate
Reported Yield 80-85%[1]Not explicitly reported for this specific reaction, but Michael additions of this type can range from moderate to high yields.
Reaction Time Not specified[1]Varies depending on catalyst and conditions.
Reaction Temperature 50-100 °C (for cyclization)[1]Typically room temperature for Michael additions.
Key Reagents Diethyl malonate, Bis(2-chloroethyl) ether, Base (e.g., Sodium Ethoxide), Phase Transfer Catalyst (e.g., TBAB)[1]Diethyl malonate, Acrolein, Base catalyst (e.g., Sodium Ethoxide).
Subsequent Steps Hydrolysis, Introduction of double bond (e.g., bromination-elimination)Reduction of aldehyde, Intramolecular cyclization, Hydrolysis.
Overall Plausibility High (based on synthesis of the saturated analogue)[1]Moderate (requires optimization of several steps).

Experimental Protocols

Route 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Precursor to Target Molecule)

This protocol is adapted from a reported commercially viable synthesis of the saturated analogue.[1]

Step 1: Cyclization

  • To a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, add diethyl malonate (1.0 mole) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add a suitable solvent and a base (e.g., sodium ethoxide in ethanol).

  • Heat the mixture to 50-100 °C.

  • Slowly add bis(2-chloroethyl) ether (1.0 mole) to the reaction mixture.

  • Maintain the reaction at the specified temperature and monitor for completion by appropriate analytical techniques (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl tetrahydropyran-4,4-dicarboxylate.

  • Purify the product by vacuum distillation.

Step 2: Hydrolysis

  • To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) in a suitable solvent, add a solution of sodium hydroxide (5.0 mole) in water.

  • Stir the mixture at 40-50 °C until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of 1.0-2.0 to precipitate the tetrahydropyran-4,4-dicarboxylic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 3: Introduction of Double Bond (Proposed)

  • This step is not explicitly detailed in the literature for this specific compound and would require experimental development. A potential approach involves:

    • α-Bromination: React the diethyl tetrahydropyran-4,4-dicarboxylate with a brominating agent such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to introduce a bromine atom at the 3-position.

    • Dehydrobromination: Treat the resulting bromo-diester with a non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to induce elimination and form the desired double bond, yielding diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate.

    • Hydrolysis: Perform hydrolysis of the diester as described in Step 2 to obtain the final product.

Route 2: Michael Addition and Cyclization (Proposed Pathway)

This route is hypothetical and would require significant optimization.

Step 1: Michael Addition to form Diethyl 2-(3-oxopropyl)malonate

  • To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at a controlled temperature (e.g., below 10 °C).

  • After the formation of the sodium salt of diethyl malonate, cool the mixture and slowly add freshly distilled acrolein.

  • Stir the reaction at room temperature and monitor for the consumption of acrolein.

  • Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation to isolate diethyl 2-(3-oxopropyl)malonate.

Step 2: Reduction of the Aldehyde

  • Dissolve the diethyl 2-(3-oxopropyl)malonate in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction until the aldehyde is completely reduced to the corresponding primary alcohol (monitored by TLC or IR spectroscopy).

  • Perform an acidic workup to destroy excess reducing agent and isolate the product, diethyl 2-(3-hydroxypropyl)malonate.

Step 3: Intramolecular Cyclization

  • Dissolve the diethyl 2-(3-hydroxypropyl)malonate in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the reaction mixture, possibly with a Dean-Stark apparatus to remove water, to promote intramolecular etherification.

  • Monitor the reaction for the formation of diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate.

  • After completion, neutralize the acid, perform an aqueous workup, and purify the product.

Step 4: Hydrolysis

  • Hydrolyze the resulting diester using a similar procedure as described in Route 1, Step 2, to obtain the final this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a logical workflow for selecting a synthetic route based on key research and development priorities.

G start Select Synthetic Route for This compound priority Primary Consideration? start->priority route1 Route 1: Cyclization & Unsaturation priority->route1 Established Precursor & Scalability route2 Route 2: Michael Addition & Cyclization priority->route2 Novelty & Step Economy (Potential) sub_route1_1 Synthesize Diethyl tetrahydropyran-4,4-dicarboxylate route1->sub_route1_1 sub_route2_1 Michael Addition of Diethyl Malonate to Acrolein route2->sub_route2_1 sub_route1_2 Hydrolyze to Diacid sub_route1_1->sub_route1_2 sub_route1_3 Introduce Double Bond sub_route1_2->sub_route1_3 end_product This compound sub_route1_3->end_product sub_route2_2 Reduce Aldehyde sub_route2_1->sub_route2_2 sub_route2_3 Intramolecular Cyclization sub_route2_2->sub_route2_3 sub_route2_4 Hydrolyze to Diacid sub_route2_3->sub_route2_4 sub_route2_4->end_product

Caption: Decision workflow for selecting a synthetic route.

References

Safety Operating Guide

Proper Disposal of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.

The following guidelines are based on general best practices for the disposal of acidic chemical waste in a laboratory setting. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding with any disposal procedures.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with the available spill kit. For large or unmanageable spills, contact your institution's emergency response team.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Spill Debris: All contaminated materials, including absorbent pads, PPE, and cleaning materials, must be collected and disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. In-lab treatment, such as neutralization, may be permissible under specific local regulations and institutional guidelines but should only be performed by trained personnel.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as bases or strong oxidizing agents.

  • Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure lid.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Waste Storage

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that the container is stored away from incompatible chemicals.

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for the pickup and disposal of the waste.

  • Provide them with accurate information about the waste, including its chemical name and quantity.

Step 4: (Optional - If Permitted) In-Lab Neutralization of Dilute Aqueous Solutions

Caution: This procedure should only be performed if explicitly permitted by your institution and local regulations. It is intended for dilute aqueous solutions of the acid and should be carried out in a fume hood with appropriate PPE.

  • Dilution: If the acidic solution is concentrated, slowly add it to a large volume of cold water to dilute it. Always add acid to water, never the other way around.

  • Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the diluted acidic solution.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once the pH is neutral, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations. Confirm with your EHS department before proceeding.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated spill Accidental Spill waste_generated->spill No routine_waste Routine Experimental Waste waste_generated->routine_waste Yes spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Contain Spill 3. Clean & Decontaminate spill->spill_protocol segregate Segregate Waste in Labeled, Compatible Container routine_waste->segregate spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community.

Personal protective equipment for handling Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A Safety Data Sheet (SDS) for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid was not located. The following guidance is based on the general safety principles for handling aliphatic dicarboxylic acids and cyclic ethers. It is imperative for researchers to conduct a risk assessment for their specific experimental conditions and to handle this chemical with caution.

This guide provides crucial safety and logistical information for researchers, scientists, and professionals in drug development who handle this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. Given that this compound is a solid acidic compound, the following PPE is recommended.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2]To protect eyes from splashes and airborne dust particles.[1]
Skin Protection Nitrile or neoprene gloves. A chemical-resistant apron or a lab coat.[1][3]To prevent skin contact with the acidic compound.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used if significant dust is generated or when working outside of a fume hood.[1][3]To protect against the inhalation of harmful dust.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from potential spills.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is vital for ensuring laboratory safety and minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize the risk of inhalation.[1][4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[2][5]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be easily accessible, ideally within a 10-second travel distance from the work area.[1]

Pre-Handling Preparations:

  • Review Safety Information: Before beginning any experiment, thoroughly review this safety guide and any other available information on related chemical structures.

  • Prepare Work Area: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Assemble PPE: Confirm that all necessary PPE is available, in good condition, and properly fitted.

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: If weighing the solid compound, do so in the fume hood or a ventilated balance enclosure to avoid inhaling dust. Use appropriate tools to minimize dust generation.[4]

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent. If diluting an acidic solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[1]

  • Transporting: When moving the chemical, use a secondary containment carrier to prevent spills.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4] Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Collection:

  • Segregation: Collect all waste containing this compound, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Container: The waste container should be made of a material compatible with acidic waste and have a secure lid.

Step-by-Step Disposal Procedure:

  • Neutralization (for spills): For small spills, carefully neutralize the material with a suitable base such as sodium bicarbonate or a 5% sodium carbonate solution.[6] Be aware that this will cause effervescence due to the release of carbon dioxide gas.[6]

  • pH Check: After neutralization, check the pH of the mixture with pH indicator strips to ensure it is between 6.0 and 8.0.[6]

  • Collection: Collect the neutralized waste and any contaminated absorbent materials into a sealed, labeled container for hazardous waste.[6]

  • Institutional Guidelines: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and national regulations.[6][7]

Visual Workflow for Handling Dihydro-2H-pyran-4,4(3H)-dicarboxylic aciddot

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Guide B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Perform Experiment C->D E Clean Work Area D->E H Contain Spill D->H Spill Occurs F Segregate & Label Waste E->F G Dispose via EHS Office F->G I Neutralize Acid H->I J Collect for Disposal I->J J->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.